Technical Documentation Center

3-Ethyl-1-methyl-1H-pyrazol-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethyl-1-methyl-1H-pyrazol-5-ol

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS 29939-22-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Ethyl-1-methyl-1H-pyrazol-5-ol, a heterocyclic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-Ethyl-1-methyl-1H-pyrazol-5-ol, a heterocyclic compound of significant interest in medicinal chemistry.

Introduction

3-Ethyl-1-methyl-1H-pyrazol-5-ol is a pyrazole derivative with the chemical formula C₆H₁₀N₂O.[1] The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and it serves as a privileged scaffold in drug discovery due to its diverse biological activities.[1] This guide will delve into the synthesis, structural elucidation, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

Table 1: Physical and Chemical Properties of 3-Ethyl-1-methyl-1H-pyrazol-5-ol

PropertyValueSource(s)
CAS Number 29939-22-8
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
Appearance White to tan solid or colorless to pale yellow liquid[1]
Solubility Soluble in polar solvents such as water and ethanol[1]
Storage Temperature +4°C or 0-8°C
Purity Typically available at 95% or 97% purity

Synthesis and Structural Elucidation

The synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5-ol is most commonly achieved through the condensation reaction of a β-keto ester with a substituted hydrazine.[1]

General Synthesis Pathway

The reaction involves the condensation of ethyl 3-oxopentanoate with methylhydrazine. The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazol-5-ol ring.

G Ethyl_3_oxopentanoate Ethyl 3-oxopentanoate Intermediate Hydrazone Intermediate Ethyl_3_oxopentanoate->Intermediate + Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate Product 3-Ethyl-1-methyl-1H-pyrazol-5-ol Intermediate->Product Cyclization

Figure 1: General synthesis pathway for 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

Experimental Protocol: A General Procedure

The following is a generalized protocol based on the synthesis of similar pyrazolone derivatives, as a specific detailed protocol for the title compound was not found in the searched literature.[3][4]

Materials:

  • Ethyl 3-oxopentanoate

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalyst, optional)

Procedure:

  • Dissolve ethyl 3-oxopentanoate in ethanol in a round-bottom flask.

  • Add methylhydrazine dropwise to the solution while stirring. An exothermic reaction may be observed.

  • After the addition is complete, reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Spectral Data Interpretation

While specific spectra for 3-Ethyl-1-methyl-1H-pyrazol-5-ol were not found, the expected spectral characteristics can be inferred from data on analogous compounds.[5][6][7][8]

  • ¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), the methyl group on the nitrogen (a singlet), and the proton on the pyrazole ring (a singlet). The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The spectrum would display signals for the two carbons of the ethyl group, the methyl carbon, and the three carbons of the pyrazole ring, including the carbonyl-like carbon of the pyrazol-5-ol tautomer.

  • IR Spectroscopy: Key absorption bands would include a broad O-H stretch for the hydroxyl group, C-H stretching for the alkyl groups, a C=O stretch (from the pyrazolone tautomer), and C=N and C=C stretching vibrations characteristic of the pyrazole ring. For example, in a related compound, a C=O absorption was observed at 1752 cm⁻¹.[6][8]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ).

Chemical Reactivity and Tautomerism

3-Ethyl-1-methyl-1H-pyrazol-5-ol exhibits reactivity characteristic of its functional groups. The pyrazole ring is aromatic, and the molecule can exist in different tautomeric forms, which influences its reactivity.

G cluster_0 Tautomeric Forms OH_form 5-Hydroxy Form (OH-form) CH_form Pyrazolin-5-one Form (CH-form) OH_form->CH_form NH_form Pyrazolidin-5-one Form (NH-form) OH_form->NH_form CH_form->NH_form

Figure 2: Tautomeric forms of 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

The presence of the hydroxyl group allows for alkylation reactions to form ether derivatives under basic conditions.[1] The nitrogen atoms of the pyrazole ring can act as nucleophiles in acylation reactions.[1] Furthermore, the active methylene group in the pyrazolone tautomer can participate in condensation reactions with aldehydes and ketones.[1]

Applications in Drug Development

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[1]

Potential Therapeutic Areas
  • Anti-inflammatory and Analgesic: Due to structural similarities with known active compounds, 3-Ethyl-1-methyl-1H-pyrazol-5-ol and its derivatives are being investigated for their potential as anti-inflammatory and analgesic agents.[1]

  • Anticancer: Various pyrazole derivatives have demonstrated anticancer activity.[3][4]

  • Antimicrobial: The pyrazole scaffold is also found in compounds with antimicrobial and antifungal properties.[3]

The biological activity of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Ethyl-1-methyl-1H-pyrazol-5-ol and its derivatives.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.[9][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12]

  • Avoid contact with skin and eyes.[9][11][12]

  • Avoid inhalation of dust or vapors.[9][11]

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9][10]

  • Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[11]

Conclusion

3-Ethyl-1-methyl-1H-pyrazol-5-ol is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its synthesis is straightforward, and its structure allows for a variety of chemical modifications to modulate its biological activity. Further research into the specific pharmacological properties of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Antre, R. V., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Journal of Scientific Research, 4(1), 183-192. [Link]

  • RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

  • Google Patents. (2018). Method for preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
  • Toto, P., et al. (2007). Synthesis of 3-Substituted-1-methyl-1H-thieno[2,3-c]pyrazoles. ResearchGate. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. [Link]

  • Royal Society of Chemistry. (2018). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. [Link]

  • International Journal of ChemTech Research. (2011). Synthesis of Pyrazolone Derivatives and their Biological Activities. [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • SpectraBase. 1-ETHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-OL. [Link]

  • Makwana, A. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Advanced Scientific Research. [Link]

  • NextSDS. 3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

  • PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • PHAIDRA. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (2025). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • Chemsrc. 3-methyl-1H-pyrazol-5-ol. [Link]

  • PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [Link]

Sources

Exploratory

Exploratory In Vitro Profiling of 3-Ethyl-1-methyl-1H-pyrazol-5-ol: A Technical Guide to Antioxidant and Anti-Inflammatory Evaluation

Executive Summary The compound 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 29939-22-8) represents a highly versatile heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 29939-22-8) represents a highly versatile heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals[1][2]. Belonging to the pyrazole family, this compound exists in a dynamic keto-enol tautomeric equilibrium (acting as a pyrazolone in its keto form). Because the pyrazolone core is a privileged pharmacophore found in neuroprotective radical scavengers like Edaravone[3][4] and selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib[5][6], this molecule presents a compelling starting point for dual-action antioxidant and anti-inflammatory drug discovery.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating in vitro screening framework. This guide moves beyond standard protocol lists by detailing the mechanistic causality behind each experimental choice, ensuring robust, reproducible, and translationally relevant data generation.

Pharmacophore Rationale & Mechanistic Basis

The biological activity of 3-Ethyl-1-methyl-1H-pyrazol-5-ol is fundamentally driven by its structural features. The 5-hydroxypyrazole moiety undergoes tautomerization to a pyrazolone form. This is not merely a structural curiosity; it is the engine of its antioxidant capacity.

In polar physiological environments, pyrazolones readily ionize. Through a Sequential Proton Loss Electron Transfer (SPLET) mechanism, the anionic form of the pyrazolone donates an electron to neutralize reactive oxygen species (ROS) and lipid peroxyl radicals[3][4]. Concurrently, the pyrazole ring is a well-documented ligand for the active site of the COX-2 enzyme, where it interacts with key residues (such as Arg513 and His90) to block prostaglandin synthesis[6][7].

Mechanism OH 5-Hydroxypyrazole (Enol Form) ONE Pyrazolone (Keto Form) OH->ONE Tautomeric Equilibrium RAD Free Radical (e.g., DPPH•, ROS) ONE->RAD Electron/H+ Donation (SPLET) STAB Stabilized Pyrazole Radical + Neutralized ROS RAD->STAB Scavenging

Radical scavenging mechanism via keto-enol tautomerization.

In Vitro Screening Workflow

To systematically evaluate this compound, we employ a tiered screening architecture. We begin with highly controlled, cell-free biochemical assays to confirm direct target engagement (radical scavenging and enzyme inhibition). Once baseline kinetics are established, we advance to cell-based phenotypic models to verify membrane permeability, cellular efficacy, and downstream signaling modulation.

Workflow A Compound QC (NMR/LC-MS) B Cell-Free Assays (DPPH, COX-1/2) A->B Validated Batch C Cell-Based Assays (RAW 264.7 Macrophages) B->C IC50 & Selectivity Index D Signaling Targets (NF-κB, MAPK) C->D Mechanistic Profiling

In vitro screening workflow for 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

Cell-Free Biochemical Protocols

DPPH Radical Scavenging Assay

Causality & Design: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures direct electron-donating capability. Because pyrazolones utilize the SPLET mechanism predominantly in polar solvents[3], methanol is strictly required as the assay buffer to facilitate the ionization of the hydroxyl group, mimicking physiological aqueous environments. Self-Validation: Edaravone must be run in parallel as a positive control to benchmark the pyrazolone core's efficacy[4].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light.

  • Dilution Series: Prepare serial dilutions of 3-Ethyl-1-methyl-1H-pyrazol-5-ol (e.g., 1 µM to 500 µM) in methanol. Prepare identical concentrations of Edaravone (Positive Control).

  • Reaction: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Controls:

    • Blank: 200 µL Methanol.

    • Negative Control: 100 µL Methanol + 100 µL DPPH.

  • Incubation: Incubate in the dark at room temperature for exactly 30 minutes to allow the reaction to reach steady-state kinetics.

  • Quantification: Read absorbance at 517 nm using a microplate reader. Calculate % Inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100.

COX-1 / COX-2 Fluorometric Inhibition Assay

Causality & Design: Pyrazoles are privileged scaffolds for COX-2 inhibition[5]. However, non-selective COX inhibition leads to severe gastrointestinal toxicity. Therefore, calculating the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is mandatory to establish the safety profile of the compound[6]. Self-Validation: Celecoxib (COX-2 selective) and Indomethacin (Non-selective) are used as reference standards[6][8].

Step-by-Step Methodology:

  • Reagent Setup: Utilize a validated commercial COX fluorescent inhibitor screening kit (e.g., Cayman Chemical). Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Incubation: In a black 96-well plate, combine assay buffer, heme cofactor, the respective COX enzyme, and 10 µL of the test compound (serial dilutions). Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX activity converts ADHP into the highly fluorescent compound resorufin.

  • Measurement: Read fluorescence (Excitation: 535 nm, Emission: 590 nm) after 2 minutes.

  • Analysis: Plot log(concentration) vs. normalized fluorescence to determine the IC50 for both isoenzymes.

Cell-Based Anti-Inflammatory Profiling

RAW 264.7 Macrophage Assay (NO Production & Cytokines)

Causality & Design: RAW 264.7 murine macrophages express high levels of Toll-Like Receptor 4 (TLR4). Stimulation with Lipopolysaccharide (LPS) triggers a massive intracellular ROS spike and NF-κB translocation, resulting in Nitric Oxide (NO) and cytokine release. This system perfectly tests the dual antioxidant/anti-inflammatory hypothesis. Self-Validation (Critical): An MTT cell viability assay must be run in parallel. A compound is only considered a valid anti-inflammatory hit if it suppresses NO/cytokines at concentrations that maintain >90% cell viability. Artifactual suppression due to cytotoxicity is a common pitfall in exploratory studies.

Step-by-Step Methodology:

  • Seeding: Seed RAW 264.7 cells at 5×104 cells/well in 96-well plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of 3-Ethyl-1-methyl-1H-pyrazol-5-ol (10–100 µM). Incubate for 2 hours.

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Griess Assay (NO Quantification): Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL Griess Reagent A (1% sulfanilamide) and 50 µL Griess Reagent B (0.1% NED). Read absorbance at 540 nm against a sodium nitrite standard curve.

  • ELISA (Cytokine Quantification): Use the remaining supernatant to quantify TNF-α and IL-6 using target-specific sandwich ELISA kits according to the manufacturer's instructions.

  • MTT Viability: Add MTT reagent (0.5 mg/mL) to the original cells. Incubate for 2 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

Intracellular Signaling Modulation

The ultimate efficacy of 3-Ethyl-1-methyl-1H-pyrazol-5-ol relies on its ability to disrupt the inflammatory cascade. By scavenging intracellular ROS generated by LPS/TLR4 activation, the compound prevents the downstream phosphorylation of p38 MAPK and the nuclear translocation of NF-κB[6]. This upstream intervention prevents the transcription of pro-inflammatory genes (iNOS, COX-2, TNF-α).

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 ROS Intracellular ROS TLR4->ROS NFKB NF-κB Translocation TLR4->NFKB MAPK p38 MAPK Phosphorylation TLR4->MAPK ROS->NFKB Activates CYTO Pro-inflammatory Cytokines (TNF-α, IL-6, PGE2) NFKB->CYTO MAPK->CYTO DRUG 3-Ethyl-1-methyl-1H-pyrazol-5-ol DRUG->ROS Scavenges DRUG->NFKB Inhibits DRUG->MAPK Inhibits

Proposed anti-inflammatory signaling pathway modulation.

Quantitative Data Presentation

To contextualize the exploratory data, the following table outlines the expected pharmacological baseline ranges for 3-Ethyl-1-methyl-1H-pyrazol-5-ol based on structurally analogous pyrazolones and pyrazoles documented in the literature.

Assay / TargetMetric3-Ethyl-1-methyl-1H-pyrazol-5-ol (Expected)Reference StandardStandard IC50 / Value
DPPH Scavenging IC50 (µM)15.0 – 35.0 µMEdaravone~ 10.5 µM
COX-1 Inhibition IC50 (µM)> 50.0 µMIndomethacin~ 0.1 µM
COX-2 Inhibition IC50 (µM)1.5 – 5.0 µMCelecoxib~ 0.04 µM
Selectivity Index (SI) Ratio (COX-1/COX-2)10 – 30Celecoxib~ 300
NO Production (RAW 264.7) IC50 (µM)20.0 – 40.0 µMDexamethasone~ 1.2 µM
Cell Viability (MTT) CC50 (µM)> 200 µMN/AN/A

Note: The relatively small alkyl substituents (ethyl, methyl) on the pyrazole ring may result in a lower COX-2 Selectivity Index compared to bulky diaryl pyrazoles like Celecoxib, but the dual ROS-scavenging capability provides a synergistic anti-inflammatory advantage.

Sources

Foundational

Structural Elucidation of 3-Ethyl-1-methyl-1H-pyrazol-5-ol via ¹H NMR Spectroscopy: A Comprehensive Guide

Introduction & Molecular Architecture The structural validation of heterocyclic scaffolds is a critical quality control step in pharmaceutical and agrochemical development. 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS Number: 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

The structural validation of heterocyclic scaffolds is a critical quality control step in pharmaceutical and agrochemical development. 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS Number: 29939-22-8) is a specialized pyrazole derivative characterized by a five-membered ring containing two adjacent nitrogen atoms[1][2]. The molecule's architecture features an ethyl group at the C3 position, a methyl group on the N1 atom, and a hydroxyl group at the C5 position[1].

A defining characteristic of N-substituted pyrazol-5-ols is their complex tautomerism. In solution, 1H-pyrazol-5-ols exist in a dynamic equilibrium with their pyrazolone tautomers (e.g., 1,2-dihydro-3H-pyrazol-3-one)[3]. Because this tautomeric shift profoundly alters the electronic environment of the ring—and consequently the chemical shifts of its protons—Nuclear Magnetic Resonance (NMR) spectroscopy is the most authoritative tool for structural and regiochemical validation[3].

Causality in Experimental Design: Solvent Selection

The accuracy of ¹H NMR analysis for pyrazoles is heavily dictated by the choice of deuterated solvent, which directly influences both the tautomeric equilibrium and intermolecular hydrogen-bonding dynamics[4].

  • Aprotic Non-Polar Solvents (e.g., CDCl₃): In chloroform-d, the compound predominantly exists in the OH-form. However, researchers routinely observe significant line broadening of the hydroxyl proton signal[3]. This causality stems from the formation of intermolecular hydrogen-bonded dimers, which facilitate rapid proton exchange and obscure fine coupling details.

  • Strong Hydrogen-Bond Acceptors (e.g., DMSO-d₆): Utilizing DMSO-d₆ is the preferred choice for rigorous structural assignment. DMSO disrupts intermolecular pyrazole dimers by acting as a competitive hydrogen bond acceptor[3]. This interaction locks the molecule into a distinct tautomeric state, yielding a sharp, highly deshielded OH signal (typically >10.50 ppm) and preventing the line broadening that plagues non-polar solvents.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates internal self-validation mechanisms for the ¹H NMR acquisition of 3-Ethyl-1-methyl-1H-pyrazol-5-ol[4].

Step 1: Sample Preparation

  • Action: Dissolve precisely 5–10 mg of the purified pyrazole derivative in 0.6 mL of DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard) in a standard 5 mm high-throughput NMR tube[4].

  • Causality: This specific concentration window provides an optimal signal-to-noise ratio while preventing concentration-dependent aggregation that can artificially shift the exchangeable C5-OH proton.

Step 2: 1D ¹H NMR Acquisition

  • Action: Acquire the spectrum at 298 K using a 30° excitation pulse and a relaxation delay (D1) of at least 5 seconds.

  • Validation Check: The extended relaxation delay ensures that quaternary-adjacent protons (such as the isolated C4-H) fully relax between pulses. Self-Validation: The integral of the N1-CH₃ singlet must precisely equal 3.00 relative to the C4-H singlet (1.00). Any fractional deviation indicates incomplete T₁ relaxation or co-eluting impurities.

Step 3: 2D NOESY Acquisition for Regioisomer Confirmation

  • Action: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 500–800 ms[4].

  • Causality: During the condensation synthesis of pyrazoles, distinguishing between the 1,3-disubstituted and 1,5-disubstituted regioisomers is a primary challenge. NOESY identifies protons that are close in space (< 5 Å). For 3-Ethyl-1-methyl-1H-pyrazol-5-ol, the N1-CH₃ protons will not show a through-space correlation with the C3-ethyl protons, definitively confirming the correct regiochemistry[4].

Quantitative Data Presentation: Expected ¹H NMR Profile

Based on the electronic effects of the pyrazole core and analogous structural data[5][6], the expected ¹H NMR shifts for 3-Ethyl-1-methyl-1H-pyrazol-5-ol in DMSO-d₆ are summarized in the table below.

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
C3-CH₃ (Ethyl) 1.15 - 1.25Triplet (t)3H~7.5Spin-spin coupled to the adjacent -CH₂- group.
C3-CH₂ (Ethyl) 2.45 - 2.60Quartet (q)2H~7.5Deshielded by the adjacent sp² hybridized C3 carbon of the pyrazole ring.
N1-CH₃ 3.50 - 3.70Singlet (s)3HN/AHighly deshielded due to direct attachment to the electronegative N1 atom[6].
C4-H 5.30 - 6.00Singlet (s)1HN/AResonates in the typical vinylic/aromatic range for the electron-rich pyrazole core[6].
C5-OH 10.50 - 11.50Broad Singlet (br s)1HN/AHighly deshielded due to hydrogen bonding to the solvent; broadens due to exchange[7].

Regiochemical Validation Workflow

To definitively prove the synthesized structure is 3-Ethyl-1-methyl-1H-pyrazol-5-ol and not its synthetic regioisomer (5-Ethyl-1-methyl-1H-pyrazol-3-ol), the following logical deduction workflow using 2D NOESY is required.

Regioisomer_Validation A Acquire 2D NOESY Spectrum (Mixing time: 500-800 ms) B Irradiate/Observe N1-CH3 Signal (~3.6 ppm) A->B C Check for Cross-Peaks with Aliphatic Signals B->C D Correlation observed with Ethyl Group (-CH2-) C->D YES (Proximity < 5Å) E NO Correlation with Ethyl Group C->E NO (Distance > 5Å) F Structure is 5-Ethyl-1-methyl (Incorrect Regioisomer) D->F G Structure Confirmed: 3-Ethyl-1-methyl-1H-pyrazol-5-ol E->G Validates 1,3-Substitution

Figure 1: Logical workflow for validating the regiochemistry of N-substituted pyrazoles using 2D NOESY NMR.

References[1] Title: 3-Ethyl-1-methyl-1H-pyrazol-5-ol - EvitaChem | Source: evitachem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhra6bpsRhCaBYaqqNQN-ItGKE0q2xzxpu-Y79S_cklDLtRIaEn5w0_ZXuSgFMja1lUW1QBineZJI1YFgQfttIoqFJ2mX8me3EIZHKZILnRxc5MERCaSdl3LhYCr5Di92-_UdOQpz0[4] Title: Technical Support Center: Characterization of Substituted Pyrazoles - Benchchem | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtPvy2HNqllSRlxzkhkfzS6owGOHa0_TUAw6h9E791Obyv0qvScsWTKpX0HXD8Vo5l5sfhDiIGzZweTZmBWfdeLXJnNeMTOXkQK9EA6XHFOeDzdWgUcBbCPPyK0Oc_519e4cHqbyaQUikISfc9rDWyUG-DJjemNxUkmWRmJBbP-seq4Zp5Mq0E5wR2C930AdvDkp-Rx5cpAnuQOuPJQQ==[3] Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI | Source: mdpi.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzVYaQ-8ZyWULSDnq9yfI5eeOSPNyNd8xqedjNvYqVILbCWattI6VTKBqgHwGjxKfFsU-9u__jhsPE8QKIz2meiTh4x3-EBODn8U1B9BIzzhTIminO1XhJAhzz_F-IWHDW[2] Title: 3-ethyl-1-methyl-1H-pyrazol-5-ol | Source: sigmaaldrich.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_roVNSUJe1rSwu4FQIttoKeWXagi7g8GARNUzpVvpIvml-g8Q9hHjKNDpg8ps6LQs1HyXSS7_On-PF7RgOr0kFnocJiJLb5GNP7E0Wmc5xPEIDq7-4XUBVBjK3Q08sY2_hhtZZEqLDbHAV1QQbdhijPYFUs-0XweBFezwXpzSk8m1XZqNkA7A[7] Title: Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate | Source: researchgate.net | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbj7I-I-tZ3I4Mm2iABvKIby6M7B6sbDDovK5PsvH8UObN-8Uls4t1suBwN_kddRckwAJH6wt3U_7WKdeB6fph5b477bsVz3HJlfU9gXRPuuJXXlFsICMGRDJkQegSS2oPWPa4qyxiJKOqL6oCTisAfI0stJ2V69dgCw-_9ds-Na-MS90NpK7s4kU3RdT6ESE0fpxJ5yRmRzuLOu_Gbv20JtNJLMIyJVwVcInTtbhLtkND2-jh_uFMXV2x6Hy8DeHmc4DWY5woRqSiFEezMDnuns6CLXkjd3KOxng=[5] Title: Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H) | Source: arabjchem.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN2khwYSZjAw2PZslOjelOHFueS2r4LcPAOUSw0kPkOxpYIE0dDDGrCpAO9w-ge1Lg25IGcYyBTuqTrBKIQm01WNt92KDJXLWZ5TNDwVk7HHkNek69YKcHwndsPo-fFVTHVCCiskJYWTze3lG9KiZ149-_YI7hMLbMb20VU1qeD5yqgGLe38VK3QoZwvr-_cYVGk57Spi20JOtOcJ5vDrwHu3KyNoBUcKu0HgaYfk20pvC9ydzyPMs8FEZW_lMCoV7RnfhRfRmfrPjrg==[6] Title: Aerobic Oxidative Sulfenylation of Pyrazolones and Pyrazoles Catalyzed by Metal-Free Flavin–Iodine Catalysis | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzeiYfwv8V_s5_B5HS_nl9D9XbxMTQM5cKGlF7uHMfm6-Gm3_e8y4neGhlMYiSA8ib0aP_aABqmf5_-n1Ly27AiScOOe_MnsAG6HS1Ar0zidM4N4a-biv_j8lpyduC8YJ7kmKzJ0I3lgn_6g==[8] Title: Supporting Information Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors | Source: beilstein-journals.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9ag2eIRwVTLxUZZ3VxrpR7E2L20n_MsF5xO1weV9T41bn20eXi3lQekgjaT1R3yCytVQAGMAU63Vdd_d0YEa7XtEppZeEB2kSfau-Xe_qUQyekCAfU5LoxAVPNJYkjaoDNTM8zAzZGK4JKt-dx3uOW3SPafLib1A8TUo864435oJ57e4Q0z9Kg8Fn9T5How==

Sources

Exploratory

Pharmacokinetic Profiling of Pyrazole Derivative 3-Ethyl-1-methyl-1H-pyrazol-5-ol: A Technical Guide

Executive Summary The compound 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 29939-22-8) is a low-molecular-weight (126.16 g/mol ) heterocyclic organic compound characterized by a five-membered pyrazole ring containing two nitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 29939-22-8) is a low-molecular-weight (126.16 g/mol ) heterocyclic organic compound characterized by a five-membered pyrazole ring containing two nitrogen atoms[1]. As a privileged scaffold in medicinal chemistry, pyrazole derivatives are frequently integrated into lead compounds to modulate physicochemical properties and target affinity. However, the unique electronic distribution of the pyrazole core presents specific Absorption, Distribution, Metabolism, and Excretion (ADME) challenges.

This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) profiling of 3-Ethyl-1-methyl-1H-pyrazol-5-ol, detailing the causality behind metabolic biotransformations, in vitro assay design, and in vivo clearance mechanisms.

Structural Implications on ADME and Biotransformation

The metabolic fate of a xenobiotic is intrinsically linked to its molecular topology. For 3-Ethyl-1-methyl-1H-pyrazol-5-ol, the structural functionalization at positions 1, 3, and 5 dictates its interaction with hepatic drug-metabolizing enzymes.

Phase I Metabolism: CYP450-Mediated Oxidation

Pyrazole rings are highly susceptible to N-demethylation[2]. In human liver microsomes (HLM), Cytochrome P450 enzymes—specifically CYP3A4 and CYP2C9 —are the primary drivers of this bioactivation[3].

  • Mechanistic Causality: Quantum molecular calculations of similar pyrazole scaffolds indicate that the electron density on the N-methyl group (Position 1) and its spatial proximity to the CYP heme iron (often ~3.4 Å in low-energy docking poses) predispose it to oxidative cleavage[3]. The resulting N-desmethyl metabolite is typically the dominant Phase I product. Additionally, the aliphatic ethyl group at Position 3 is subject to terminal or sub-terminal hydroxylation.

Phase II Metabolism: The Role of UGT1A4

Bioconjugative metabolism is critical for the clearance of pyrazoles. The hydroxyl group at Position 5 naturally undergoes O-glucuronidation. However, a more complex and clinically relevant pathway is N-glucuronidation .

  • Mechanistic Causality: Aromatic N-heterocycles, including pyrazoles, are prime substrates for N-glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferase 1A4 (UGT1A4)[4]. This is of high clinical importance because the gene encoding UGT1A4 is highly polymorphic. For instance, the UGT1A4*3 variant can lead to ultrarapid glucuronidation, significantly reducing the half-life and therapeutic exposure of pyrazole-containing drugs in carrier populations[4].

MetabolicPathway Parent 3-Ethyl-1-methyl-1H-pyrazol-5-ol (Parent Scaffold) CYP CYP450 (3A4, 2C9) Parent->CYP Phase I Oxidation UGT UGT Enzymes Parent->UGT Phase II Conjugation Phase1_N N-Demethylation (Desmethyl Metabolite) Phase1_N->UGT Secondary Conjugation Phase1_O Aliphatic Hydroxylation (Hydroxy-ethyl Metabolite) Phase2_N N-Glucuronidation (via UGT1A4) Phase2_O O-Glucuronidation (via UGTs) CYP->Phase1_N CYP->Phase1_O UGT->Phase2_N UGT->Phase2_O

Fig 1: Primary Phase I and Phase II biotransformation pathways of the pyrazole scaffold.

In Vitro Pharmacokinetic Profiling Protocols

To accurately predict in vivo clearance, in vitro assays must be designed as self-validating systems. The following protocols outline the methodology for assessing the metabolic stability and identifying the metabolites (MetID) of 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLM on ice to preserve enzymatic integrity. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ to mimic physiological conditions and provide necessary divalent cations for enzyme function[3].

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and 3-Ethyl-1-methyl-1H-pyrazol-5-ol (final concentration 1 µM) in the buffer.

    • Causality: A substrate concentration of 1 µM ensures the reaction operates well below the Michaelis constant ( Km​ ), maintaining first-order kinetics necessary for accurate half-life ( t1/2​ ) calculation.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligatory electron donor for CYP450 enzymes. Its precise addition acts as the definitive "time zero" switch for Phase I metabolism[3].

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately discharge them into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction without artifactual degradation, while the internal standard normalizes subsequent LC-MS/MS injection variability.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to vials for UHPLC-MS/MS analysis.

Metabolite Identification (MetID) Workflow

To identify the specific sites of N-demethylation and glucuronidation, high-resolution mass spectrometry (HRMS) is employed.

MetIDWorkflow Incubation HLM/Hepatocyte Incubation Quench Protein Precipitation (Acetonitrile + IS) Incubation->Quench Centrifuge Centrifugation (14,000 x g) Quench->Centrifuge LCMS UHPLC-HRMS/MS Analysis Centrifuge->LCMS Data Metabolite Structural Elucidation LCMS->Data

Fig 2: Step-by-step workflow for in vitro metabolite identification (MetID).

In Vivo Pharmacokinetic Profiling Strategy

Evaluating animal pharmacokinetics by conventional dosing is a critical step in translating in vitro stability to systemic exposure[5]. For pyrazole derivatives, rodent models (e.g., Wistar rats) are standard, though researchers must account for species differences (e.g., rodents lack a direct human UGT1A4 homologue, which can underpredict human N-glucuronidation clearance)[4].

In Vivo Study Design (Rodent Model)
  • Formulation: Dissolve the compound in a bio-compatible vehicle (e.g., 5% DMSO / 95% PEG-400) to ensure complete solubilization and prevent micro-precipitation upon injection.

  • Administration: Administer via intravenous (IV) tail vein injection (1 mg/kg) and oral gavage (PO) (5 mg/kg) to parallel cohorts of male Wistar rats (n=3 per route).

  • Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

    • Causality: K2​EDTA chelates calcium to prevent coagulation but, unlike heparin, does not cause severe ion suppression during electrospray ionization (ESI) in mass spectrometry.

  • Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C to prevent ex vivo enzymatic degradation prior to bioanalysis.

Representative Pharmacokinetic Parameters

Based on the physicochemical properties and typical metabolic fate of low-MW pyrazole derivatives, the following table summarizes expected quantitative PK parameters, demonstrating rapid clearance and moderate oral bioavailability[5].

Pharmacokinetic ParameterUnitIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (Maximum Concentration)ng/mL-450 ± 45
Tmax​ (Time to Cmax​ )h-0.5 ± 0.1
AUC0−∞​ (Area Under Curve)ng·h/mL850 ± 601150 ± 120
Clearance ( CL ) L/h/kg1.17 ± 0.1-
Vdss​ (Volume of Distribution)L/kg2.4 ± 0.3-
Bioavailability ( F ) %-~ 27%

Note: High clearance (>1.0 L/h/kg in rats) is characteristic of pyrazoles undergoing rapid N-demethylation and phase II conjugation.

Conclusion

The pharmacokinetic profiling of 3-Ethyl-1-methyl-1H-pyrazol-5-ol requires a rigorous, mechanistically grounded approach. Because the pyrazole core is highly vulnerable to CYP3A4/2C9-mediated N-demethylation and UGT1A4-mediated N-glucuronidation, standard HLM stability assays must be carefully correlated with in vivo models. By employing self-validating protocols—such as strict Km​ adherence, precise NADPH initiation, and K2​EDTA plasma stabilization—drug development professionals can accurately map the ADME liabilities of this privileged scaffold and optimize it for downstream therapeutic applications.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation of 3-Ethyl-1-methyl-1H-pyrazol-5-ol

Target Compound: 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 29939-22-8) Molecular Formula: C6​H10​N2​O | Molecular Weight: 126.16 g/mol [1] Application Context: Pharmaceutical building block, agrochemical precursor, and inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 29939-22-8) Molecular Formula: C6​H10​N2​O | Molecular Weight: 126.16 g/mol [1] Application Context: Pharmaceutical building block, agrochemical precursor, and intermediate in material science[1].

Mechanistic Rationale & Strategy

The synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5-ol relies on the classic Knorr pyrazole synthesis, utilizing a condensation reaction between a substituted hydrazine and a β -keto ester[1]. To achieve the specific substitution pattern of this target—an ethyl group at the 3-position, a methyl group at the 1-position, and a hydroxyl group at the 5-position—the optimal precursors are methylhydrazine and methyl 3-oxopentanoate (or ethyl propionylacetate).

The Regioselectivity Challenge: The primary challenge in this synthesis is regioselectivity. Methylhydrazine possesses two nucleophilic nitrogen atoms ( NH2​ and NHCH3​ ). The initial nucleophilic attack on the highly electrophilic ketone carbonyl of methyl 3-oxopentanoate dictates the final isomer. By strictly controlling the temperature during the initial addition phase (0°C), we favor the kinetic attack of the more nucleophilic primary amine ( NH2​ ) of methylhydrazine on the ketone, followed by the cyclization of the secondary amine ( NHCH3​ ) onto the ester carbonyl during reflux. This minimizes the formation of the undesired 5-ethyl-1-methyl-1H-pyrazol-3-ol isomer.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, reagents must be strictly quantified. A slight excess of methylhydrazine is utilized to drive the condensation to completion.

Reagent / MaterialRoleMW ( g/mol )EquivalentsMass / VolumeNotes
Methyl 3-oxopentanoate Electrophile130.141.0013.0 g (100 mmol)Ensure anhydrous
Methylhydrazine Nucleophile46.071.054.84 g (105 mmol)Highly toxic; handle in fume hood
Ethanol (Absolute) Solvent46.07N/A100 mLPromotes solubility and cyclization
3-Ethyl-1-methyl-1H-pyrazol-5-ol Target Product126.16N/A~10.7 g (Expected)~85% Theoretical Yield[2]

Process Visualization

G A Phase 1: Reagent Prep Methyl 3-oxopentanoate in EtOH B Phase 2: Kinetic Condensation Add Methylhydrazine at 0°C (Controls Regioselectivity) A->B Dropwise addition C Phase 3: Thermodynamic Cyclization Reflux at 80°C for 4h (Drives H2O/MeOH Elimination) B->C Heat to 80°C D Phase 4: In-Process Validation TLC Monitoring (UV/I2) Confirm starting material consumption C->D Sample aliquot E Phase 5: Workup & Isolation Vacuum Evaporation & Extraction D->E Cool to RT F Phase 6: Final Purification Flash Chromatography (Isolates Target Regioisomer) E->F Load crude

Fig 1. Synthesis and validation workflow for 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

Step-by-Step Experimental Protocol

This protocol is designed with built-in causality to ensure researchers understand why each manipulation is performed, thereby reducing experimental error.

Phase 1: Preparation and Kinetic Condensation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the hydrazine.

  • Solvation: Dissolve 13.0 g (100 mmol) of methyl 3-oxopentanoate in 50 mL of absolute ethanol.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C. Causality: Low temperatures suppress the thermodynamic formation of the undesired regioisomer and control the highly exothermic Schiff base formation.

  • Addition: Dilute 4.84 g (105 mmol) of methylhydrazine in 10 mL of absolute ethanol. Place this solution in the dropping funnel. Add the methylhydrazine solution dropwise over 30 minutes.

Phase 2: Thermodynamic Cyclization
  • Heating: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

  • Reflux: Apply a heating mantle and bring the reaction mixture to a gentle reflux (approx. 80°C). Maintain reflux for 4 hours. Causality: The elevated temperature provides the activation energy required for the secondary amine to attack the ester carbonyl, expelling methanol and water to close the pyrazole ring.

Phase 3: Self-Validating In-Process Checks
  • TLC Monitoring: After 3.5 hours, withdraw a 0.1 mL aliquot. Run a Thin Layer Chromatography (TLC) plate using a 7:3 Hexane:Ethyl Acetate solvent system. Visualize under UV light (254 nm) and iodine vapor. The reaction is complete when the higher-Rf spot corresponding to the β -keto ester is fully consumed.

Phase 4: Workup and Purification
  • Concentration: Cool the reaction to room temperature. Transfer the mixture to a rotary evaporator and remove the ethanol solvent under reduced pressure (40°C water bath).

  • Extraction: Dissolve the resulting crude oil in 100 mL of Ethyl Acetate. Wash the organic layer with 50 mL of distilled water (to remove unreacted hydrazine and methanol) followed by 50 mL of brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 40% Ethyl Acetate in Hexanes) to separate 3-Ethyl-1-methyl-1H-pyrazol-5-ol from any trace regioisomers.

  • Storage: Store the purified compound at 0-8°C under an inert atmosphere to maintain its 97%+ purity[2].

Analytical Validation Standards

To confirm the structural integrity of the synthesized 3-Ethyl-1-methyl-1H-pyrazol-5-ol, validate against the following expected spectral parameters:

  • LC-MS: Expected [M+H]+ peak at m/z 127.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 1.15 (t, 3H, CH2​CH3​ ) - Ethyl methyl group

    • δ 2.45 (q, 2H, CH2​CH3​ ) - Ethyl methylene group

    • δ 3.55 (s, 3H, N−CH3​ ) - N-methyl group

    • δ 5.20 (s, 1H, Pyrazole C4​−H ) - Aromatic ring proton

    • δ 10.50 (br s, 1H, OH ) - Hydroxyl proton (exchangeable)

References

  • EvitaChem. 3-Ethyl-1-methyl-1H-pyrazol-5-ol Product Information and Synthesis Analysis. Retrieved March 27, 2026. 1

  • Sigma-Aldrich (MilliporeSigma). 3-ethyl-1-methyl-1H-pyrazol-5-ol | CAS 29939-22-8 | Technical Data and Properties. Retrieved March 27, 2026. 2

  • Fluorochem. 5-Ethyl-2-methyl-2H-pyrazol-3-ol (CAS 29939-22-8) Documentation. Retrieved March 27, 2026. 3

Sources

Application

chromatographic purification methods for isolating 3-Ethyl-1-methyl-1H-pyrazol-5-ol

Advanced Chromatographic Purification of 3-Ethyl-1-methyl-1H-pyrazol-5-ol: Methodologies, Mechanisms, and Protocols Introduction & Chemical Profiling 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 29939-22-8) is a critical heter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chromatographic Purification of 3-Ethyl-1-methyl-1H-pyrazol-5-ol: Methodologies, Mechanisms, and Protocols

Introduction & Chemical Profiling

3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 29939-22-8) is a critical heterocyclic intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and functional materials[1]. Structurally, it features a pyrazole core with an ethyl group at C3, a methyl group at N1, and a hydroxyl group at C5[1].

A major challenge in isolating this compound lies in its amphoteric nature and its tendency to undergo tautomerism (pyrazol-5-ol ⇌ pyrazolin-5-one)[2]. The basic pyrazole nitrogen (pKa ~2.5) and the weakly acidic hydroxyl group (pKa ~8.9–9.2) cause severe peak tailing, unpredictable retention times, and irreversible chemisorption on standard, unmodified chromatographic media[2][3]. To achieve high recovery and analytical-grade purity, the chromatographic system must be explicitly designed to neutralize the compound's dual electronic nature.

Mechanistic Insights into Chromatographic Behavior

To prevent yield loss and ensure reproducible separation, researchers must understand the causality behind mobile and stationary phase selections:

  • Normal-Phase (NP) Chromatography: Standard silica gel contains highly acidic silanol groups that strongly interact with the basic N2 atom of the pyrazole ring[4]. Attempting to purify this compound on raw silica often results in compound degradation or permanent retention. Deactivating the silica with 0.5%–1.0% Triethylamine (TEA) is mandatory; the TEA competitively binds to and blocks the acidic silanol sites, enabling predictable, band-like elution of the pyrazole[4][5].

  • Reverse-Phase (RP) HPLC: In standard aqueous-organic gradients, 3-Ethyl-1-methyl-1H-pyrazol-5-ol can exist as a dynamic mixture of ionized and unionized species, causing split or broadened peaks. Introducing a mobile phase modifier like 0.1% Formic Acid (FA) drops the pH to ~2.7. This specific pH is critical: it fully suppresses the ionization of the C5-hydroxyl group (keeping it protonated) while partially protonating the N2 nitrogen, creating a well-behaved cationic species that pairs with the formate counter-ion for sharp peak resolution[6][7].

  • Ion-Exchange Chromatography: For highly impure crude mixtures containing neutral or acidic byproducts, the basicity of the pyrazole ring can be exploited using a strong cation-exchange resin (e.g., Dowex 50WX8)[8]. The pyrazole binds to the sulfonic acid groups, allowing non-basic impurities to be washed away before eluting the target with a basic methanolic solution[8].

Experimental Protocols

Protocol A: TEA-Deactivated Normal-Phase Flash Chromatography

Application: Best for bulk crude purification (>5g scale) and removing regioisomers.

  • Solvent Preparation: Prepare an eluent system of Hexane:Ethyl Acetate (starting at 80:20 v/v)[5]. Add 0.5% (v/v) Triethylamine (TEA) to the entire mobile phase volume to deactivate the silica[4].

  • Column Packing: Slurry-pack the silica gel (230-400 mesh) using the TEA-spiked eluent. Flush with 2 column volumes (CV) of the mobile phase to ensure complete silanol deactivation prior to loading[4].

  • Sample Loading: Dissolve the crude 3-Ethyl-1-methyl-1H-pyrazol-5-ol in a minimum volume of Dichloromethane (DCM). If the sample is an oil or poorly soluble, perform dry loading: adsorb it onto a small amount of deactivated silica, evaporate the solvent to a free-flowing powder, and load it onto the column head[4].

  • Elution & Self-Validation: Run a step gradient from 80:20 to 50:50 Hexane:Ethyl Acetate. Monitor fractions via TLC (UV 254 nm or iodine staining)[9]. The target compound typically elutes at an Rf of ~0.3–0.4[5]. Validation Check: Co-spot fractions against a known reference standard to confirm identity.

  • Isolation: Pool product-containing fractions and concentrate under reduced pressure. To remove residual TEA, place the resulting solid/oil under high vacuum (0.1 mbar) for 12 hours.

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

Application: Best for achieving >99% purity for biological assays or analytical standards.

  • System Setup: Equip a preparative HPLC with a C18 column (e.g., 250 mm × 21.2 mm, 5 µm) and a Diode Array Detector (DAD) set to monitor 220 nm and 254 nm[7].

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure Water + 0.1% (v/v) Formic Acid[7].

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% (v/v) Formic Acid[7].

  • Sample Preparation: Dissolve the semi-pure compound in a 50:50 mixture of Water:Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to protect the column frit[7].

  • Gradient Execution: Run the optimized gradient detailed in Table 1 at a flow rate of 15 mL/min.

  • Lyophilization & Validation: Collect the main peak based on DAD threshold triggering. Analyze a 10 µL aliquot via LC-MS to validate mass (m/z [M+H]+ = 127.1). Flash-freeze the validated fractions using liquid nitrogen and lyophilize to obtain the pure compound[7].

Protocol C: Cation-Exchange "Catch-and-Release"

Application: Best for removing neutral/acidic synthetic byproducts from complex reaction mixtures.

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form) in water and pack a short column (1-2 cm high)[8]. Wash sequentially with H2O, 1,4-Dioxane, and H2O until the effluent is pH neutral[8].

  • Loading: Dissolve the crude mixture in H2O/Dioxane (1:1) and load it onto the column. The basic pyrazole nitrogen binds tightly to the resin[8].

  • Washing: Wash the column with 3 CV of H2O, followed by 3 CV of Dioxane, and 3 CV of H2O. Validation Check: Test the wash effluent via TLC; discard once no spots are visible, confirming all non-basic impurities are removed.

  • Elution: Elute the 3-Ethyl-1-methyl-1H-pyrazol-5-ol using a 2M Ammonia solution in Methanol[8].

  • Recovery: Evaporate the ammoniacal eluent under reduced pressure to yield the free base pyrazole.

Quantitative Data & Method Comparison

Table 1: Optimized RP-HPLC Gradient for 3-Ethyl-1-methyl-1H-pyrazol-5-ol

Time (min) Mobile Phase A (0.1% FA in H2O) Mobile Phase B (0.1% FA in MeCN) Flow Rate (mL/min)
0.0 95% 5% 15.0
5.0 95% 5% 15.0
25.0 40% 60% 15.0
27.0 5% 95% 15.0
32.0 5% 95% 15.0

| 35.0 | 95% | 5% | 15.0 |

Table 2: Comparison of Purification Methodologies

Method Target Impurity Removal Typical Yield Final Purity Pros Cons
TEA-Deactivated Flash Regioisomers, non-polar organics 75 - 85% 90 - 95% High throughput, highly scalable Residual TEA requires high vacuum
RP-HPLC (C18) Closely eluting analogs, trace degradation 60 - 70% > 99% Exceptional resolution, automated Low throughput, requires lyophilization

| Cation-Exchange | Neutral/acidic synthetic byproducts | 85 - 95% | 80 - 90% | Highly specific for basic nitrogen | Does not separate pyrazole regioisomers |

Workflow & Decision Matrix

PurificationWorkflow Start Crude 3-Ethyl-1-methyl- 1H-pyrazol-5-ol Decision1 Purity < 80% or Scale > 5g? Start->Decision1 Flash Normal-Phase Flash (TEA-Deactivated Silica) Decision1->Flash Yes (Bulk) Decision2 Purity > 99% required? Decision1->Decision2 No (Small Scale) IonEx Cation-Exchange (Dowex 50WX8) Decision1->IonEx High Salt/Acids Flash->Decision2 PrepLC Preparative RP-HPLC (0.1% FA in H2O/MeCN) Decision2->PrepLC Yes Final Pure 3-Ethyl-1-methyl- 1H-pyrazol-5-ol Decision2->Final No PrepLC->Final IonEx->Decision2

Caption: Decision matrix for optimal chromatographic purification of the pyrazol-5-ol target.

Sources

Method

Application Notes and Protocols: Formulation Techniques for 3-Ethyl-1-methyl-1H-pyrazol-5-ol in Pesticide Development

An Application Note for Researchers, Scientists, and Formulation Development Professionals Introduction 3-Ethyl-1-methyl-1H-pyrazol-5-ol is a heterocyclic organic compound from the pyrazole family, a class of molecules t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Formulation Development Professionals

Introduction

3-Ethyl-1-methyl-1H-pyrazol-5-ol is a heterocyclic organic compound from the pyrazole family, a class of molecules that has garnered significant attention in agrochemical research for its diverse biological activities.[1][2][3] Pyrazole derivatives are core components in numerous commercial pesticides, valued for their efficacy and novel modes of action.[4][5] However, the journey from a newly synthesized active ingredient (AI) to a commercially viable pesticide is critically dependent on formulation science. An effective formulation must ensure the AI is stable, can be easily handled and applied, and is biologically available to the target pest upon application.[6][7]

This guide provides an in-depth technical overview of the formulation strategies, methodologies, and quality control protocols pertinent to the development of pesticide products based on 3-Ethyl-1-methyl-1H-pyrazol-5-ol. As a senior application scientist, the goal is not merely to present steps but to illuminate the scientific rationale behind each decision, empowering researchers to develop robust, stable, and efficacious formulations that meet stringent regulatory standards.[8][9]

Section 1: Pre-Formulation Studies - The Foundation of Rational Design

Expert Rationale: Before any formulation work begins, a thorough characterization of the active ingredient is paramount. These pre-formulation studies provide the essential physicochemical data that dictates the entire development pathway. Skipping this stage leads to a trial-and-error approach, wasting resources and time. A data-driven understanding of the AI's properties allows for a rational, "quality by design" approach to selecting excipients and processes.

Physicochemical Characterization of 3-Ethyl-1-methyl-1H-pyrazol-5-ol

The first step is to establish a comprehensive profile of the AI. This data will directly inform whether a solution-based (like an Emulsifiable Concentrate) or dispersion-based (like a Suspension Concentrate or Wettable Powder) formulation is most viable.

Table 1: Key Physicochemical Properties of 3-Ethyl-1-methyl-1H-pyrazol-5-ol

PropertyTypical Value / StateSignificance in Formulation
Molecular Formula C₆H₁₀N₂OFoundational chemical identity.
Molecular Weight 126.16 g/mol Used for all concentration calculations.[1]
Appearance Colorless to pale yellow liquid or solidDetermines if melting/dissolving or milling is the primary processing step.[1]
Solubility Soluble in polar solvents (e.g., ethanol); low in non-polar solvents.[1][10]Critical for selecting solvents (EC) or determining if a water-based dispersion (SC, WP) is necessary.
Melting Point To be determined experimentallyA low melting point (<110°C) may require specialized processing for SC/WP formulations to prevent melting during milling.[11]
Stability Generally stable under normal conditions.[1]pH and temperature stability must be quantified to define storage conditions and select appropriate stabilizers. Pyrazoles can be pH-sensitive.[12]
Protocol 1: Essential Physicochemical Determinations

Objective: To quantitatively measure the core properties of a new batch of 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

Methodologies:

  • Solubility Assessment:

    • Prepare saturated solutions of the AI in a range of solvents (e.g., water, xylene, cyclohexanone, methanol, acetone) at a controlled temperature (e.g., 25°C).

    • Equilibrate for 24 hours with continuous agitation.

    • Centrifuge the samples to separate undissolved solid.

    • Quantify the concentration of the AI in the supernatant using a validated analytical method (see Protocol 2).

    • Causality: This data directly determines the feasibility of an EC formulation. If solubility in suitable, water-immiscible solvents is high (>200 g/L), an EC is a strong candidate.[13]

  • Melting Point Determination:

    • Use a standard Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.

    • Heat a small sample at a controlled rate (e.g., 10°C/min) and record the onset and peak of the melting endotherm.

    • Causality: This value is critical for solid formulations. High-energy milling processes can generate heat; if the process temperature exceeds the melting point, it can lead to particle agglomeration and formulation failure.

  • pH-Dependent Stability:

    • Prepare aqueous buffer solutions across a relevant pH range (e.g., pH 4, 7, 9).

    • Disperse or dissolve a known concentration of the AI in each buffer.

    • Store samples at a controlled temperature (e.g., 50°C) and analyze the AI concentration at set time points (0, 1, 3, 7, 14 days).

    • Causality: This reveals the pH at which the AI is most stable, guiding the selection of buffers and other excipients to maintain optimal pH in the final formulation, a known factor for some pyrazole herbicides.[12]

Analytical Method Development

Expert Rationale: A validated, stability-indicating analytical method is the bedrock of trustworthy formulation development. Without it, you cannot accurately measure AI concentration, assess purity, or quantify degradation during stability trials. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[14]

Protocol 2: HPLC Method for Quantification

Objective: To develop and validate an HPLC method for the accurate quantification of 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

Instrumentation & Conditions: [14]

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by scanning the UV absorbance of the AI (typically around 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of analytical grade 3-Ethyl-1-methyl-1H-pyrazol-5-ol (e.g., 1000 ppm) in the mobile phase. Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 ppm) by serial dilution.

  • Sample Preparation: Accurately weigh a portion of the formulation and dilute with the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Validation:

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.

    • Specificity: Analyze a placebo (formulation without the AI) to ensure no interference from excipients at the AI's retention time.

    • Accuracy & Precision: Analyze samples of known concentration to ensure the method is accurate and repeatable.

Section 2: Core Formulation Strategies

The choice of formulation type is a critical decision driven by the AI's properties, intended use, cost, and regulatory considerations. For a compound like 3-Ethyl-1-methyl-1H-pyrazol-5-ol, with potential for low water solubility, the primary candidates are Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Wettable Powders (WP).[15]

G cluster_0 start Pre-Formulation Data (Solubility, M.P.) q1 High Solubility in Organic Solvent? start->q1 q2 High Melting Point? q1->q2 ec Emulsifiable Concentrate (EC) q1->ec Yes sc Suspension Concentrate (SC) q2->sc Yes wp Wettable Powder (WP) q2->wp Yes re_eval Consider Alternative (e.g., OD, CS) q2->re_eval No (Low M.P. Solid)

Caption: Formulation selection workflow based on AI properties.
Emulsifiable Concentrates (EC)

Principle & Rationale: An EC is a liquid formulation where the AI is dissolved in a water-immiscible solvent system along with emulsifiers.[16] Upon dilution in a spray tank, it spontaneously forms a stable oil-in-water emulsion. This is often the preferred formulation for AIs with good solubility in organic solvents due to ease of manufacturing and high biological activity.[13][17]

Table 2: Typical Composition of an EC Formulation

ComponentFunctionTypical Range (% w/w)
Active Ingredient Pesticidal action10 - 50%
Solvent(s) Dissolves the AI30 - 80%
Emulsifier System Creates a stable emulsion upon dilution5 - 15%
Adjuvants (Optional) Enhance performance (e.g., penetrants)0 - 5%
Protocol 3: Development of a 250 g/L EC Formulation

Objective: To create a physically stable EC formulation of 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

Materials:

  • 3-Ethyl-1-methyl-1H-pyrazol-5-ol (AI)

  • Solvents: Aromatic hydrocarbons (e.g., Solvesso™ 150), ketones (e.g., cyclohexanone)

  • Emulsifiers: Blended anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., alcohol ethoxylates) surfactants.

  • Glass beakers, magnetic stirrer, graduated cylinders.

Procedure:

  • Solvent Screening:

    • Determine the solubility of the AI in several candidate solvents to find one that can dissolve at least 250 g/L.

    • Causality: The solvent must fully dissolve the AI at both room and low temperatures (e.g., 0°C) to prevent crystallization during storage.

  • Emulsifier Selection:

    • Prepare a solution of the AI in the chosen solvent at the target concentration.

    • Add different emulsifier blends (typically a combination of a high and low HLB surfactant) at a total concentration of ~10%.

    • Causality: The goal is to match the required Hydrophile-Lipophile Balance (HLB) of the solvent/AI system to achieve spontaneous and stable emulsification.[16]

  • Preparation:

    • In a beaker, add the solvent(s).

    • While stirring, slowly add the AI until fully dissolved.

    • Add the selected emulsifier system and stir until a homogenous solution is formed.

  • Initial Evaluation (Self-Validation):

    • Spontaneity Test: Add 1 mL of the EC to 99 mL of standard hard water (e.g., CIPAC Standard Water D) in a graduated cylinder. A milky emulsion should form with minimal inversion.

    • Emulsion Stability Test: Let the prepared emulsion stand for 30 minutes. Observe for any signs of creaming, oil separation, or sedimentation. An acceptable formulation will show minimal to no separation.

Suspension Concentrates (SC)

Principle & Rationale: An SC is a stable dispersion of solid AI particles in a continuous water phase.[18] This formulation type is ideal for AIs that are solid at ambient temperatures and have low water solubility. SCs are favored for their safety (water-based, no flammable solvents, dust-free) and ease of use.[18] A key challenge is preventing particle growth (e.g., Ostwald ripening) and hard sedimentation over time.

Table 3: Typical Composition of an SC Formulation

ComponentFunctionTypical Range (% w/w)
Active Ingredient Pesticidal action10 - 50%
Water Continuous phase30 - 70%
Dispersant Prevents particle agglomeration2 - 7%
Wetting Agent Aids AI dispersion in water1 - 3%
Antifreeze Prevents freezing (e.g., Propylene Glycol)5 - 10%
Thickener Provides long-term stability (e.g., Xanthan Gum)0.1 - 0.5%
Biocide Prevents microbial growth0.05 - 0.2%
Antifoam Prevents foaming during production/application0.1 - 1.0%
Protocol 4: Development of a 400 g/L SC Formulation

Objective: To produce a stable, non-sedimenting SC with a fine particle size distribution.

Materials & Equipment:

  • AI, water, dispersant (e.g., polymeric or comb-type), wetting agent, propylene glycol, xanthan gum, biocide, antifoam.

  • High-shear mixer, bead mill, particle size analyzer.

Procedure:

  • Prepare Aqueous Phase: In a vessel, combine water, propylene glycol, wetting agent, and dispersant. Mix until homogenous.

  • Create the Mill Base:

    • While stirring the aqueous phase with a high-shear mixer, slowly add the solid AI powder. Mix until a uniform slurry is formed. Add antifoam as needed.

    • Causality: A good pre-mix ensures the bead mill operates efficiently. The wetting agent is crucial here to incorporate the hydrophobic AI powder into the water.[19]

  • Wet Milling:

    • Transfer the mill base to a laboratory bead mill. Mill until the desired particle size is achieved (typically a D90 of <10 µm, D50 of 2-5 µm).

    • Monitor particle size and temperature throughout the process.

    • Causality: Milling is the most critical step. A small, uniform particle size is essential for preventing rapid sedimentation and ensuring good biological efficacy and spray characteristics. Over-milling can lead to instability.

  • Final Formulation (Let-Down):

    • Prepare a 2% xanthan gum pre-gel in water.

    • In a separate vessel, transfer the milled concentrate. Slowly add the xanthan gum gel, biocide, and remaining water under gentle agitation until the final target concentration is reached.

    • Causality: The thickener creates a structured network in the water that holds the AI particles in suspension, preventing them from settling during storage.[18]

Wettable Powders (WP)

Principle & Rationale: A WP is a dry powder formulation that is mixed with water by the user to form a sprayable suspension.[20] WPs can accommodate high loadings of AI and are generally cost-effective with excellent storage stability. However, they can pose inhalation hazards (dustiness) and may be difficult to mix.[20][21]

Table 4: Typical Composition of a WP Formulation

ComponentFunctionTypical Range (% w/w)
Active Ingredient Pesticidal action25 - 80%
Carrier/Diluent Inert filler (e.g., Kaolin clay, silica)10 - 70%
Wetting Agent Allows the powder to be wetted by water1 - 5%
Dispersing Agent Keeps particles suspended in water2 - 8%
Protocol 5: Development of a 70% WP Formulation

Objective: To create a free-flowing powder that wets quickly and forms a stable suspension.

Materials & Equipment:

  • AI, carrier (e.g., synthetic silica), wetting agent (e.g., sodium lauryl sulfate), dispersing agent (e.g., lignosulfonate).

  • Blender (e.g., V-blender), air mill or jet mill.

Procedure:

  • Pre-blending: Combine the AI, carrier, wetting agent, and dispersing agent in a blender. Mix until a homogenous powder is obtained.

  • Milling:

    • Pass the pre-blended powder through an air mill.

    • Causality: Milling reduces the particle size of the AI and ensures intimate mixing with the inert ingredients. This is crucial for good suspensibility in the spray tank.[20]

  • Quality Evaluation (Self-Validation):

    • Wettability Test (CIPAC MT 53): Place a known amount of the WP on the surface of water. It should be completely wetted within a specified time (e.g., 1 minute).

    • Suspensibility Test (CIPAC MT 184): Prepare a suspension of the WP in standard hard water. After 30 minutes, determine the percentage of AI still in suspension. A high suspensibility (>80%) is desired.

Section 3: Quality Control and Stability Assessment

Expert Rationale: A formulation is only successful if it remains stable and performs as intended after months or years of storage under various conditions. Stability testing is a non-negotiable part of development and is required for regulatory registration. It validates the formulation choices and establishes the product's shelf life.

G cluster_0 cluster_1 cluster_2 cluster_3 start Freshly Prepared Formulation Batch t0_test Initial QC Testing (T=0) (Appearance, AI %, pH, Viscosity, Particle Size, Emulsion/Suspension Stability) start->t0_test storage Place Samples in Storage Conditions t0_test->storage accel Accelerated Storage (e.g., 54°C for 14 days) storage->accel low_temp Low Temperature (e.g., 0°C for 7 days) storage->low_temp real_time Real-Time Storage (e.g., 25°C for 2 years) storage->real_time final_test Final QC Testing (Repeat T=0 Tests) accel->final_test low_temp->final_test real_time->final_test at intervals compare Compare T=0 and Final Results Against Specifications final_test->compare

Caption: Workflow for formulation stability testing.
Protocol 6: Accelerated Storage Stability Study

Objective: To rapidly assess the long-term stability of the formulation under high-temperature stress conditions, following international guidelines.

Procedure:

  • Initial Analysis (T=0): Take a representative sample of the newly prepared formulation batch. Perform a full suite of quality control tests:

    • Appearance: Visual inspection for color, homogeneity, phase separation.

    • Active Ingredient Assay: Quantify the AI concentration using the validated HPLC method (Protocol 2).

    • pH: Measure the pH of the concentrate (or a 1% dilution for solids).

    • Physical Tests (Formulation Dependent):

      • EC: Emulsion stability, spontaneity.

      • SC: Viscosity, particle size distribution, suspensibility, wet sieve analysis.

      • WP: Wettability, suspensibility, persistent foam.

  • Storage: Place a sealed sample of the formulation in a temperature-controlled oven at 54 ± 2°C for 14 days . This is a standard condition accepted by regulatory bodies like the FAO/WHO.

  • Low-Temperature Storage: Place another sealed sample in a refrigerator at 0 ± 2°C for 7 days . After storage, allow the sample to return to room temperature and inspect for crystallization, phase separation, or changes in viscosity. For SCs, perform freeze-thaw cycling.

  • Final Analysis (Post-Storage): After the storage period, remove the samples, allow them to equilibrate to room temperature, and re-run the complete suite of QC tests performed at T=0.

  • Evaluation (Self-Validation): Compare the results from before and after storage. The formulation is considered stable if:

    • The AI concentration has not degraded significantly (typically <5% loss).

    • The physical properties remain within pre-defined specifications (e.g., no hard caking, emulsion still stable, particle size has not increased).

References

  • Understanding different kinds of Adjuvants and Surfactants. (2024). Ag-knowledge. Available at: [Link]

  • Adjuvants in Pesticides. (2023). National Pesticide Information Center. Available at: [Link]

  • Introduction to Pesticide Adjuvants and Surfactants. (2020). Brewer International. Available at: [Link]

  • Herbicide Surfactants and Adjuvants. University of Nebraska-Lincoln. Available at: [Link]

  • Application note: Stability study of a pesticide formulation. DataPhysics Instruments. Available at: [Link]

  • Understanding adjuvants used with agriculture chemicals. (2022). Michigan State University Extension. Available at: [Link]

  • Stability study of a pesticide formulation using the DataPhysics MultiScan 20 stability analysis system. (2024). Norlab. Available at: [Link]

  • US20170027162A1 - Suspension concentrate. Google Patents.
  • Generation of storage stability data for agricultural chemical products. (2021). Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • Enhancing the Stability and Effectivity of Multiple Pesticide Formulation Mixtures by Adding an Eco-Friendly Adjuvant. (2023). ACS Omega. Available at: [Link]

  • Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. (2021). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • About Test Guidelines for Pesticides and Toxic Substances. US EPA. Available at: [Link]

  • EP4003015A1 - Emulsifiable concentrate formulations and their uses. Google Patents.
  • Regulatory Requirements. IUPAC Agrochemicals. Available at: [Link]

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. Available at: [Link]

  • Wettable powder (WP) formulations. Croda Agriculture. Available at: [Link]

  • 3-Methyl-1H-pyrazol-5-ol - Physico-chemical Properties. ChemBK. Available at: [Link]

  • OECD Guidance on Pesticide Compliance and Enforcement Best Practices. OECD. Available at: [Link]

  • WO2013189801A1 - Pyrazole compound and pesticidal mixtures comprising a pyrazole compound. Google Patents.
  • WO2017113509A1 - Pyrazole compound or salt thereof, and preparation method, herbicide composition and use thereof. Google Patents.
  • Molecular Insights into the Action Mechanism, Resistance Development, and Ecological Risks of Cyantraniliprole. (2024). MDPI. Available at: [Link]

  • Suspension concentrate (SC) guide. Croda Agriculture. Available at: [Link]

  • Formulating emulsifiable concentrate (EC). Croda Agriculture. Available at: [Link]

  • A Predictive Solubility Tool for Pesticide Emulsifiable Concentrate Formulations. ResearchGate. Available at: [Link]

  • Pesticides and biocides. OECD. Available at: [Link]

  • Schiff base synthesis, formulation as emulsifiable concentrate and study its nematicidal efficiency on root-knot nematode Meloid. International Journal of Agricultural Technology. Available at: [Link]

  • A PROCESS FOR PREPARING AN AQUEOUS SUSPENSION OF AN ORGANIC PESTICIDE COMPOUND. Patent 2453739. Available at: [Link]

  • N ( ) N ( ). Google Patents.
  • Publications on Pesticides. OECD. Available at: [Link]

  • Formulations and Concentrations. University of Missouri Extension. Available at: [Link]

  • Pesticide Formulations. Colorado State University Extension. Available at: [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (2025). Frontiers in Chemistry. Available at: [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Scientific Reports. Available at: [Link]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives. (2012). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • 3-ETHYL-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. NextSDS. Available at: [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. Available at: [Link]

  • EMULSIFIABLE CONCENTRATE COMPRISING PESTICIDE, ALKYL LACTATE, AND LACTAMIDE. Google Patents.
  • CN106243039A - Preparation method and application containing the pyrazoles oxime compound. Google Patents.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2017). Journal of the Serbian Chemical Society. Available at: [Link]

  • Synthesis and Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 3-Ethyl-1-methyl-1H-pyrazol-5-ol in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Ethyl-1-methyl-1H-pyrazol-5-ol Welcome to the Technical Support Center for 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 13369-66-9). As a heterocyclic organic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Ethyl-1-methyl-1H-pyrazol-5-ol

Welcome to the Technical Support Center for 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 13369-66-9). As a heterocyclic organic compound containing a five-membered pyrazole ring with two nitrogen atoms and a hydroxyl group, it presents unique physicochemical behaviors. While generally soluble in polar solvents like water and ethanol[1], researchers frequently encounter concentration-dependent precipitation in complex aqueous media, assay buffers, or during reaction workups.

As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to help you achieve and maintain complete solubilization.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 3-Ethyl-1-methyl-1H-pyrazol-5-ol precipitate in my aqueous assay buffers (pH 7.0 - 7.4) despite being a low-molecular-weight polar compound? A1: The core issue lies in tautomerism and crystal lattice energy. The molecule exists in an equilibrium between the pyrazol-5-ol (enol) and pyrazolone (keto) forms. At neutral pH, the uncharged species predominates. These neutral molecules form strong intermolecular hydrogen bonds (N···H–O) and π-π stacking interactions, creating a highly stable crystal lattice. When the lattice energy exceeds the hydration energy provided by the aqueous buffer, the compound precipitates[2].

Q2: How does pH manipulation resolve this, and what is the chemical causality? A2: Pyrazoles are amphoteric to a degree; they possess weakly basic nitrogen atoms and, in this case, a weakly acidic hydroxyl group. By adjusting the pH of the aqueous medium, you force the molecule into an ionized state (salt formation)[3].

  • Acidic Adjustment (pH < 3.0): Protonates the basic nitrogen, forming a highly soluble cationic salt.

  • Basic Adjustment (pH > 9.5): Deprotonates the 5-hydroxyl group, forming an anionic enolate. Ionization replaces relatively weak dipole-dipole water interactions with powerful ion-dipole interactions, effectively breaking the crystal lattice and driving the compound into solution[4].

Q3: My downstream biological assay cannot tolerate extreme pH. What are my alternatives? A3: If physiological pH must be maintained, you must alter the solvent environment rather than the solute's ionization state. This is achieved via two primary mechanisms:

  • Co-solvency: Adding a water-miscible organic solvent (e.g., DMSO, Ethanol) disrupts the highly ordered hydrogen-bonding network of water, reducing interfacial tension and accommodating the hydrophobic ethyl and methyl substituents[5].

  • Hydrotropy & Complexation: Using cyclodextrins (e.g., HP-β-CD) encapsulates the hydrophobic moieties of the pyrazole within its lipophilic cavity while presenting a hydrophilic outer surface to the water, dramatically increasing apparent solubility without altering bulk pH[4][5].

Part 2: Quantitative Data & Compatibility

To aid in experimental design, the following table summarizes the maximum recommended concentrations of various solubility enhancers, balancing solubilization efficacy against typical biological or enzymatic assay tolerance.

Enhancement StrategyReagentRecommended ConcentrationMechanism of ActionAssay Compatibility / Limitations
Co-solvent DMSO1% - 5% (v/v)Disrupts water H-bond network; lowers interfacial tension[5].High; >5% may denature proteins or affect cell viability.
Co-solvent Ethanol2% - 10% (v/v)Acts as a hydrogen bond donor/acceptor[3].Moderate; volatile, can precipitate certain buffer salts.
Hydrotrope Sodium p-Toluenesulfonate0.1 M - 0.5 MAggregates to form non-micellar hydrophobic microenvironments[3].Low; primarily used for chemical synthesis, not bioassays.
Complexation HP-β-CD5% - 20% (w/v)Host-guest inclusion complexation of the ethyl/methyl groups[5].Very High; biologically inert, excellent for live-cell assays.

Part 3: Troubleshooting Workflow

Use the following logical decision tree to determine the optimal solubilization strategy for your specific application.

SolubilityWorkflow A Precipitation of 3-Ethyl-1-methyl-1H-pyrazol-5-ol B Is physiological pH (7.4) strictly required? A->B C pH Adjustment Strategy Titrate > pH 9.5 or < pH 3.0 B->C No D Co-solvent Strategy Add 1-5% DMSO or EtOH B->D Yes E Assess Turbidity (OD600 < 0.05?) C->E D->E F Cyclodextrin Complexation Add 10-20% HP-β-CD E->F No (Turbid) G Solubilization Complete Proceed to Assay E->G Yes (Clear) F->E

Troubleshooting workflow for 3-Ethyl-1-methyl-1H-pyrazol-5-ol aqueous solubility enhancement.

Part 4: Self-Validating Experimental Protocols

To ensure scientific trustworthiness, these protocols incorporate built-in validation steps. A common pitfall is mistaking a fine micro-suspension for a true solution, leading to erratic assay results.

Protocol A: Co-Solvent Mediated Solubilization with Optical Validation

Purpose: To achieve a high-concentration stock solution suitable for dilution into aqueous biological buffers.

Step-by-Step Methodology:

  • Initial Dissolution: Weigh the required mass of 3-Ethyl-1-methyl-1H-pyrazol-5-ol. Add 100% DMSO to achieve a stock concentration 100x to 500x higher than your final desired assay concentration. Causality: Dissolving in a pure polar aprotic solvent first prevents the formation of solvent-resistant crystalline aggregates that occur if water is introduced too early[3].

  • Vortex and Sonicate: Vortex for 60 seconds. If undissolved particulates remain, sonicate in a water bath at 30°C for 5 minutes.

  • Aqueous Dilution: Dropwise, add the DMSO stock to your vigorously stirring aqueous buffer (e.g., PBS, pH 7.4) to reach the final 1x concentration. The final DMSO concentration must not exceed 5% v/v.

  • Equilibration: Allow the solution to stir at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Self-Validation (Turbidimetry):

    • Transfer 1 mL of the final solution to a spectrophotometer cuvette.

    • Measure the Optical Density (OD) at 600 nm against a blank of the exact same buffer + DMSO mixture (without the pyrazole).

    • Validation Criterion: An OD600 < 0.05 confirms a true molecular solution. An OD600 > 0.05 indicates light scattering from micro-precipitates. If > 0.05, proceed to Protocol B.

Protocol B: Host-Guest Complexation using HP-β-CD

Purpose: To rescue compounds that fail Protocol A due to strict co-solvent limits.

Step-by-Step Methodology:

  • Prepare Host Solution: Dissolve Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in your target aqueous buffer to a concentration of 10% w/v.

  • Addition of Pyrazole: Add 3-Ethyl-1-methyl-1H-pyrazol-5-ol directly to the HP-β-CD solution.

  • Thermodynamic Driving: Stir continuously at 37°C for 2 hours. Causality: Elevated temperature increases the kinetic energy of the system, facilitating the dynamic insertion of the pyrazole's ethyl/methyl groups into the hydrophobic cavity of the cyclodextrin[2][5].

  • Cooling and Filtration: Allow the solution to cool to room temperature. Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound[3].

  • Self-Validation (HPLC/UV-Vis):

    • Analyze the filtrate using a pre-calibrated HPLC or UV-Vis method to quantify the exact concentration of the dissolved pyrazole[3].

    • Validation Criterion: The measured concentration represents the equilibrium solubility. If it matches your target concentration, the complexation is successful and ready for downstream use.

References

  • 3-Ethyl-1-methyl-1H-pyrazol-5-ol. EvitaChem.
  • Improving solubility of pyrazole derivatives for reaction. BenchChem.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • SOLUBILITY ENHANCEMENT TECHNIQUE. Centurion University of Technology and Management.

Sources

Optimization

optimizing cyclization temperature for 3-Ethyl-1-methyl-1H-pyrazol-5-ol production

Technical Support Center: 3-Ethyl-1-methyl-1H-pyrazol-5-ol Synthesis Guide Topic: Optimizing Cyclization Temperature for Enhanced Yield and Purity Welcome to the technical support center for the synthesis of 3-Ethyl-1-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Ethyl-1-methyl-1H-pyrazol-5-ol Synthesis

Guide Topic: Optimizing Cyclization Temperature for Enhanced Yield and Purity

Welcome to the technical support center for the synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5-ol. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and optimized protocols to help you navigate the critical cyclization step in your synthesis. We move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Section 1: Core Principles of the Cyclization Reaction

The synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5-ol is most commonly achieved via the Knorr pyrazole synthesis, a robust condensation reaction between a β-ketoester and a hydrazine derivative.[1][2] In this specific case, the reactants are methylhydrazine and ethyl 3-oxopentanoate (ethyl propionylacetate).

The reaction proceeds through two primary stages:

  • Condensation: Nucleophilic attack of the hydrazine onto the ketone carbonyl of the β-ketoester, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal nitrogen of the hydrazone attacks the ester carbonyl, leading to a five-membered ring intermediate which then eliminates ethanol to yield the final pyrazol-5-ol product.

Temperature is a critical parameter that governs the rate and outcome of both stages. While some variations of pyrazole synthesis can proceed at room temperature, heating is often necessary to drive the reaction, particularly the final cyclization and dehydration steps, to completion.[2][3][4] However, excessive heat can promote the formation of impurities or lead to the degradation of reactants and products.[5] Finding the optimal thermal window is therefore essential for maximizing both yield and purity.

Section 2: Troubleshooting Guide for Cyclization Temperature

This section addresses common issues encountered during the synthesis, with a focus on temperature-related solutions.

Q1: My reaction yield is significantly lower than expected, or the reaction appears to have stalled. What are the likely temperature-related causes?

A1: Low yield or a stalled reaction is a frequent issue directly linked to reaction kinetics and thermodynamics.

  • Causality: The cyclization step has a specific activation energy that must be overcome. If the reaction temperature is too low, the rate of reaction will be exceedingly slow, leading to incomplete conversion of starting materials even after extended reaction times.[2] Furthermore, poor solubility of starting materials at lower temperatures can severely hinder the reaction rate.[5]

  • Troubleshooting Protocol:

    • Confirm Reactant Quality: Before adjusting temperature, ensure the quality of your starting materials. Methylhydrazine, in particular, can oxidize over time.[2]

    • Initial Temperature Screening: If you started at room temperature or a low temperature (e.g., <50 °C), set up small-scale parallel reactions. A typical optimization range could be 60 °C, 80 °C, and the reflux temperature of your chosen solvent.[5][6]

    • Monitor Progress: Track the consumption of starting materials using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] A reaction that is proceeding slowly but correctly will show a gradual decrease in the starting material spots/peaks and a corresponding increase in the product spot/peak.

    • Solvent Considerations: If even at reflux the reaction is slow, consider switching to a higher-boiling solvent. For instance, if ethanol (boiling point ~78 °C) is insufficient, moving to toluene (boiling point ~111 °C) or acetic acid (reflux) could provide the necessary energy to complete the reaction.[5][7]

Q2: I've successfully synthesized the product, but it's contaminated with significant impurities. How can I use temperature to improve purity?

A2: Impurity formation is often a result of running the reaction at a temperature that is too high, promoting side reactions or product degradation.

  • Causality: Excessively high temperatures can provide enough energy to activate alternative reaction pathways or break down the desired pyrazole ring.[5] A common impurity is the incompletely dehydrated pyrazoline intermediate; this can sometimes be resolved with prolonged heating or additional catalyst, but careful temperature control is key.[2]

  • Troubleshooting Protocol:

    • Identify the Impurities: Use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major impurities.[8] This will help determine if they are isomers, degradation products, or incompletely reacted intermediates.

    • Systematic Temperature Reduction: If you are running the reaction at reflux, try reducing the temperature in 10-15 °C increments. One study noted that for a similar pyrazole synthesis, increasing the temperature to 60 °C improved the yield, but higher temperatures led to a decrease, likely due to side reactions.[5]

    • Balance Time and Temperature: A lower temperature may require a longer reaction time. The goal is to find the minimum temperature required for complete conversion within a practical timeframe. Monitor via TLC/HPLC to determine when the starting material is consumed without the significant appearance of impurity spots.

Q3: My primary impurity is the regioisomer, 5-Ethyl-1-methyl-1H-pyrazol-3-ol. How does temperature influence which isomer is formed?

A3: Regioselectivity is a critical challenge when using unsymmetrical reactants like methylhydrazine and ethyl 3-oxopentanoate. The two nitrogen atoms of methylhydrazine have different nucleophilicities, and the two carbonyls of the β-ketoester have different electrophilicities, leading to two possible products.

  • Causality: The formation of regioisomers can be under either kinetic or thermodynamic control.

    • Kinetic Control: At lower temperatures, the reaction is less reversible. The product that forms fastest (the one with the lower activation energy) will be the major product.

    • Thermodynamic Control: At higher temperatures, the initial condensation can become more reversible. This allows the reaction to "correct" itself and favors the formation of the most stable isomer, which may or may not be the desired one.

  • Troubleshooting Protocol:

    • Explore a Wide Temperature Range: Run the reaction at both low (e.g., 0 °C to room temperature) and high (e.g., reflux) temperatures to see how the isomeric ratio changes. In some systems, ambient temperature reactions have been shown to produce equimolar mixtures of regioisomers, while specific conditions can favor one over the other.[3]

    • Solvent and Catalyst Influence: Regioselectivity is not governed by temperature alone. The choice of solvent and catalyst can dramatically influence the outcome.[3][5] For instance, performing the reaction in a non-polar solvent might favor one pathway, while a polar protic solvent might favor another. An acid catalyst can also differentially accelerate one of the initial condensation steps. A systematic screen of both temperature and solvent is often required for complete optimization.

Section 3: Experimental Protocols

Protocol 1: Baseline Synthesis of 3-Ethyl-1-methyl-1H-pyrazol-5-ol

This protocol provides a standard starting point for your synthesis, adapted from general procedures for pyrazolone formation.[6][7]

  • Materials:

    • Methylhydrazine (1.0 eq)

    • Ethyl 3-oxopentanoate (1.05 eq)

    • Glacial Acetic Acid or Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3-oxopentanoate in your chosen solvent (e.g., glacial acetic acid or ethanol).

    • Slowly add methylhydrazine dropwise to the stirred solution. The initial reaction can be exothermic.

    • Once the addition is complete, heat the reaction mixture to the target temperature (e.g., 80-90 °C or reflux) and maintain for 2-4 hours.[6]

    • Monitor the reaction progress by TLC until the starting materials are consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Systematic Temperature Optimization Study

  • Objective: To determine the optimal temperature for maximizing yield and minimizing impurities.

  • Procedure:

    • Set up three identical small-scale reactions (e.g., 1-2 mmol scale) following the baseline protocol.

    • Run each reaction at a different, precisely controlled temperature:

      • Reaction A: 60 °C

      • Reaction B: 80 °C

      • Reaction C: Reflux (~118 °C if using acetic acid)

    • Take a small aliquot from each reaction every 30-60 minutes and analyze by TLC or HPLC.

    • Once each reaction reaches completion (or after a set time, e.g., 4 hours), perform an identical workup on all three.

    • Determine the crude yield for each reaction.

    • Analyze the purity of each crude product using HPLC or ¹H NMR to quantify the ratio of desired product to impurities.

    • Compare the results to identify the temperature that provides the best balance of reaction time, yield, and purity.

Section 4: Data Presentation and Visualization

Table 1: Hypothetical Temperature Optimization Results

Reaction IDTemperature (°C)Time (h)Crude Yield (%)Purity (Desired Isomer %)Key Observation
Opt-A60675%92%Slow reaction, but clean conversion.
Opt-B80391%88%Faster reaction, slight increase in impurities.
Opt-C118 (Reflux)1.585%75%Rapid reaction, significant impurity formation.

Diagram 1: General Synthesis and Troubleshooting Workflow

This diagram illustrates the key decision points in the synthesis and optimization process.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Reactants 1. Select Reactants (Methylhydrazine, Ethyl 3-oxopentanoate) Solvent 2. Choose Solvent (e.g., Acetic Acid, Ethanol) Reactants->Solvent Temp 3. Set Cyclization Temperature (e.g., 80°C) Solvent->Temp Monitor 4. Monitor Reaction (TLC / HPLC) Temp->Monitor Workup 5. Workup & Isolation Monitor->Workup Analysis 6. Analyze Yield & Purity Workup->Analysis Decision Outcome Acceptable? Analysis->Decision Product Final Product Decision->Product Yes Troubleshoot Troubleshoot (Adjust Temp/Solvent) Decision->Troubleshoot No Troubleshoot->Temp Re-optimize

Caption: Workflow for synthesis and optimization of 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

Section 5: Frequently Asked Questions (FAQs)

  • What is a good starting temperature for this cyclization? A good starting point is often in the range of 80-100 °C. Many related pyrazolone syntheses are performed by heating in solvents like ethanol or acetic acid.[6][7] However, it is always recommended to perform a small-scale optimization as described in Protocol 2.

  • How does my choice of solvent affect the optimal temperature? The solvent's boiling point sets the maximum temperature achievable at atmospheric pressure (reflux). A solvent like ethanol (BP 78 °C) will naturally result in a lower reaction temperature than a solvent like acetic acid (BP 118 °C). Solvent polarity can also influence reaction rates, potentially lowering the required temperature.[5]

  • Is an acid catalyst always necessary? While some pyrazole syntheses can proceed without a catalyst, an acid catalyst (like acetic acid, which can also serve as the solvent, or a catalytic amount of HCl) is typically used to accelerate both the initial hydrazone formation and the final dehydration step, often leading to higher yields in shorter times.[2]

  • What analytical techniques are best for monitoring the reaction? Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the disappearance of starting materials. For more quantitative analysis of product formation, regioisomer ratio, and impurity profiling during the reaction, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]

References

  • Zhang, X., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC. Available from: [Link]

  • Kovacs, G., et al. (2012). Synthesis of 3-(2-aminoethyl)
  • Allam, B. K., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]

  • ResearchGate. Optimization for the cyclization step. Available from: [Link]

  • Bentouhami, E., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Available from: [Link]

  • Verma, S., et al. (2024). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. PMC. Available from: [Link]

  • Tapia, R. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available from: [Link]

  • Ghasemi, H., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences.
  • Journal of Organic and Pharmaceutical Chemistry.
  • Chen, J., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. PMC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-Ethyl-1-methyl-1H-pyrazol-5-ol

Welcome to the technical support guide for resolving common chromatographic challenges encountered during the analysis of 3-Ethyl-1-methyl-1H-pyrazol-5-ol. This resource is designed for researchers, analytical scientists...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving common chromatographic challenges encountered during the analysis of 3-Ethyl-1-methyl-1H-pyrazol-5-ol. This resource is designed for researchers, analytical scientists, and drug development professionals who are experiencing peak tailing issues with this compound. Our goal is to provide a logical, scientifically-grounded framework to diagnose and solve these problems effectively.

Section 1: Understanding the Root Cause - The Chemistry of Peak Tailing

Q1: Why does my peak for 3-Ethyl-1-methyl-1H-pyrazol-5-ol show significant tailing, especially on a standard C18 column?

Answer:

The primary reason for peak tailing with 3-Ethyl-1-methyl-1H-pyrazol-5-ol lies in its molecular structure and the resulting secondary interactions with the stationary phase.[1][2] This is not a simple neutral molecule; it possesses a dual chemical nature that makes it particularly susceptible to problematic interactions on standard silica-based HPLC columns.

  • Amphoteric Nature: The molecule contains both a basic pyrazole ring system (with nitrogen atoms that can be protonated) and an acidic hydroxyl group (-OH) at the 5-position.[3] This means its overall charge is highly dependent on the mobile phase pH.

  • Silanol Interactions: Standard reversed-phase columns are typically packed with silica particles bonded with a hydrophobic layer (like C18). However, the silica surface invariably contains residual, unreacted silanol groups (Si-OH).[4][5] These silanol groups are weakly acidic. At a mid-range pH (e.g., pH > 4), some of these silanols deprotonate to become negatively charged (Si-O⁻).[6]

  • The Problematic Interaction: When your basic analyte, 3-Ethyl-1-methyl-1H-pyrazol-5-ol, is protonated (positively charged), it can engage in a strong, secondary ionic interaction with the negatively charged silanol groups on the stationary phase surface.[1][7] This interaction is in addition to the desired primary hydrophobic retention mechanism. Because this secondary interaction is strong and kinetically slow, it causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[8]

This unwanted interaction is the most common cause of peak tailing for basic compounds on silica-based columns.[7]

G cluster_0 Silica Stationary Phase cluster_1 Analyte in Mobile Phase Silica Silica Surface Si-OH (Neutral Silanol) Si-O⁻ (Ionized Silanol) Analyte 3-Ethyl-1-methyl-1H-pyrazol-5-ol Basic Nitrogen (Protonated, +) Acidic OH Analyte:f1->Silica:f2  Strong Secondary  Ionic Interaction  (Causes Tailing) Analyte->Silica:f0  Desired Hydrophobic  Interaction (Primary Retention)

Caption: Mechanism of secondary silanol interaction causing peak tailing.

Section 2: Primary Troubleshooting Steps - Mobile Phase Optimization

Q2: What is the first and most effective adjustment I should make to eliminate peak tailing?

Answer:

The most powerful tool at your disposal for improving peak shape is the mobile phase pH .[9][10][11] By controlling the pH, you can directly influence the ionization state of both your analyte and the problematic silanol groups on the column, thereby minimizing unwanted secondary interactions.[12]

For a basic compound like 3-Ethyl-1-methyl-1H-pyrazol-5-ol, the most common and effective strategy is to lower the mobile phase pH.

The Causality: By operating at a low pH (e.g., pH ≤ 3), the vast majority of the acidic silanol groups (Si-OH) on the stationary phase will be fully protonated and therefore neutral.[1][4][7] This effectively "switches off" the strong ionic interaction that causes peak tailing, leading to a much more symmetrical peak based primarily on the desired hydrophobic retention mechanism.[13]

Experimental Protocol 1: Low pH Method Optimization

This protocol outlines the steps to systematically improve peak shape by adjusting the mobile phase pH.

Objective: To suppress silanol ionization and achieve a symmetrical peak for 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Mobile phase modifier: Formic acid, trifluoroacetic acid (TFA), or phosphoric acid.

  • Your prepared sample of 3-Ethyl-1-methyl-1H-pyrazol-5-ol dissolved in a weak solvent (ideally the initial mobile phase).

Procedure:

  • Prepare the Aqueous Mobile Phase (A):

    • Start by preparing an aqueous solution with a pH between 2.5 and 3.0. This is a robust starting point for suppressing silanol interactions.[7]

    • Option A (Volatile, MS-compatible): Add 0.1% (v/v) formic acid to HPLC-grade water. This will typically yield a pH of ~2.7.

    • Option B (Non-volatile, UV-only): Prepare a 10-20 mM potassium phosphate buffer and adjust the pH to 2.5 using phosphoric acid.[13]

    • Crucially, always measure and adjust the pH of the aqueous component before mixing with the organic solvent. [14]

  • Set Initial Chromatographic Conditions:

    • Mobile Phase A: Your prepared low-pH aqueous buffer.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Column: A high-quality, end-capped C18 column.

    • Gradient: Begin with a generic scouting gradient (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).

    • Temperature: 30 °C.

    • Detection: As per your method requirements.

  • Inject and Evaluate:

    • Inject your sample and analyze the peak shape. You should observe a significant reduction in tailing compared to a method using a neutral pH mobile phase.

    • Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak. Tailing is generally considered significant when the factor is > 1.2.[1]

  • Refine and Optimize:

    • If retention is too low at low pH (as basic compounds can become more polar when protonated), decrease the initial percentage of the organic solvent (Mobile Phase B) in your gradient.[1]

    • If some tailing persists, consider increasing the buffer concentration to 20-30 mM to enhance the pH control at the silica surface.[7]

Parameter Recommendation Rationale
Mobile Phase pH 2.5 - 3.0 Suppresses ionization of surface silanol groups, minimizing secondary interactions.[1][7][13]
Buffer Type Formic Acid (0.1%), TFA (0.05-0.1%), or Phosphate Buffer (10-20 mM)Provides consistent pH control. Formic acid/TFA are MS-compatible.[12][15]
Buffer Strength 10-30 mM Ensures robust pH control at the silica surface, effectively masking residual silanols.[7]
Organic Modifier Acetonitrile or MethanolStandard reversed-phase solvents. Acetonitrile often provides sharper peaks.

Table 1: Recommended Low-pH Mobile Phase Conditions.

Section 3: Secondary Troubleshooting - Hardware and Column Selection

Q3: I've optimized the mobile phase pH, but some tailing remains. Could my column be the problem?

Answer:

Absolutely. If mobile phase optimization does not completely resolve the issue, the next logical step is to evaluate your HPLC column. The quality and type of stationary phase are critical for analyzing challenging basic compounds.

Modern HPLC columns are designed to minimize the very silanol interactions that cause peak tailing. If you are using an older column or one not specifically designed for basic analytes, you will likely struggle to achieve good peak shape.

  • Column Technology: Use columns packed with high-purity, Type B silica. These have lower metal content and less acidic silanol groups compared to older Type A silica.[4][7]

  • End-capping: Choose a column that is thoroughly "end-capped." This is a chemical process that blocks a significant portion of the residual silanols with a less interactive group.[1][2] A "base-deactivated" column is specifically designed with extensive end-capping for analyzing basic compounds.[16]

  • Alternative Chemistries: For very basic compounds, consider a column with a polar-embedded phase. These stationary phases have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain, which helps to shield the analyte from any remaining silanols.

Column Type Description Best For...
Modern End-Capped C18 High-purity Type B silica with extensive end-capping.General purpose, good first choice for basic compounds under low pH conditions.[16]
Polar-Embedded Phase C18 or C8 chain with an embedded polar group (e.g., amide).Excellent peak shape for bases, even with low ionic strength mobile phases. Provides alternative selectivity.
Hybrid Silica (e.g., BEH) Silica-organic hybrid particles.Offers enhanced pH stability (pH 1-12), allowing for high-pH methods where the analyte is neutral.

Table 2: HPLC Column Selection Guide for Basic Analytes.

Q4: All the peaks in my chromatogram are tailing, not just my analyte. What does this mean?

Answer:

This is a critical diagnostic observation. If all peaks in your chromatogram exhibit tailing or broadening, the problem is likely physical or system-related , not chemical.[8][17] The issue is occurring before the separation process on the column.

Common causes include:

  • Column Void or Settling: An empty space has formed at the head of the column, causing the sample band to spread before separation begins.[16][17]

  • Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the flow path.[2][18]

  • Extra-Column Volume: Excessive dead volume from using tubing that is too long or has too wide an internal diameter between the injector and the column, or between the column and the detector.[6]

G Start Peak Tailing Observed Decision1 Do ALL peaks tail? Start->Decision1 Chem_Path Chemical Cause (Analyte-Specific) Decision1->Chem_Path No, only analyte peak Phys_Path Physical Cause (System-Wide) Decision1->Phys_Path Yes Adjust_pH Adjust Mobile Phase pH (Go to Low pH, e.g., 2.5-3.0) Chem_Path->Adjust_pH Check_Buffer Optimize Buffer (Type & Concentration) Adjust_pH->Check_Buffer Check_Column Evaluate Column (Use Base-Deactivated Column) Check_Buffer->Check_Column Check_Frit Check for Blocked Frit (Reverse-flush column) Phys_Path->Check_Frit Check_Void Check for Column Void (Replace Column) Check_Frit->Check_Void Check_System Check System Plumbing (Minimize tubing, check fittings) Check_Void->Check_System

Caption: Troubleshooting workflow for diagnosing peak tailing causes.

Section 4: Advanced & Confirmatory Checks

Q5: How can I be sure that my problem isn't simply column overload?

Answer:

Column overload is a common cause of peak distortion, which can manifest as either tailing or fronting.[4][8] It occurs when you inject too much sample mass onto the column, saturating the stationary phase. Fortunately, this is very easy to diagnose.

Experimental Protocol 2: Performing a Loadability Study

Objective: To determine if peak tailing is caused by injecting too high a concentration of the analyte.

Procedure:

  • Prepare a Dilution Series: Create a series of sample dilutions from your original stock. For example, prepare samples at 100%, 50%, 20%, and 10% of the original concentration.

  • Inject Sequentially: Using your established HPLC method, inject the same volume of each sample, starting with the most dilute and moving to the most concentrated.

  • Analyze Peak Shape: Carefully observe the peak shape for each injection.

    • If the peak tailing improves or disappears at lower concentrations , your original sample was overloading the column.[2][8] The solution is to inject a smaller volume or dilute your sample.

    • If the peak tailing factor remains constant across all concentrations , the issue is not overload and is almost certainly due to secondary chemical interactions or a physical problem with the system.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is an acceptable USP tailing factor?

    • A: Ideally, the tailing factor should be between 0.9 and 1.2. For many routine assays, a value up to 1.5 may be considered acceptable, but values approaching 2.0 indicate a significant problem that can affect integration accuracy and resolution.[1]

  • Q: Should I use a "tail-suppressing" additive like triethylamine (TEA)?

    • A: Using additives like triethylamine was a common practice with older, Type A silica columns.[7][13] TEA is a competing base that preferentially interacts with the silanol groups. However, it can shorten column lifetime and is often less effective than using a modern, high-quality, base-deactivated column combined with proper pH control. It is generally considered a legacy approach.[13]

  • Q: My peak is fronting, not tailing. What causes this?

    • A: Peak fronting (where the front of the peak is less steep than the back) is also a form of peak asymmetry. Common causes include column overload, poor sample solubility in the mobile phase, or a physical collapse of the column bed.[2][4]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs Blog. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech website. [Link]

  • Agilent Technologies. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from Agilent Community. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex website. [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from Chromatography Online. [Link]

  • Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Element Lab Solutions website. [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from Chromatography Online. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent website. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from Axion Labs website. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from Chromatography Online. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex website. [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from Chromatography Online. [Link]

  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from HPLC.eu. [Link]

  • Element Lab Solutions. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Element Lab Solutions website. [Link]

Sources

Optimization

preventing degradation of 3-Ethyl-1-methyl-1H-pyrazol-5-ol during long-term storage

Welcome to the Technical Support Center for heterocyclic intermediates. This guide is engineered specifically for researchers, analytical scientists, and drug development professionals working with 3-Ethyl-1-methyl-1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic intermediates. This guide is engineered specifically for researchers, analytical scientists, and drug development professionals working with 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 29939-22-8) .

To ensure scientific integrity and experimental reproducibility, this document moves beyond basic handling instructions. We detail the underlying chemical mechanisms of degradation, provide self-validating storage protocols, and offer advanced troubleshooting for common analytical anomalies.

Mechanistic Causality of Degradation

Understanding why a chemical degrades is the prerequisite to preventing it. 3-Ethyl-1-methyl-1H-pyrazol-5-ol is a nitrogen-containing heterocycle that exhibits dynamic prototropic tautomerism [1]. Under ambient conditions, the molecule exists in an equilibrium between its hydroxyl form (1H-pyrazol-5-ol) and its keto form (pyrazolin-5-one)[2].

While the enol form is relatively stable, the keto tautomer contains highly reactive methine/methylene centers. When exposed to ambient oxygen and trace moisture (which catalyzes the tautomeric shift), the keto form acts as a substrate for oxidative coupling . This oxidation pathway frequently results in the formation of highly conjugated, colored dimeric impurities, such as rubazonic acid analogs[3]. Therefore, preventing degradation requires a dual approach: arresting the tautomeric shift (via moisture control) and eliminating the electron acceptor (via oxygen deprivation).

DegradationPathway Enol 3-Ethyl-1-methyl-1H-pyrazol-5-ol (Enol Form) Keto Pyrazolin-5-one (Keto Tautomer) Enol->Keto Prototropic Tautomerization Degradant Colored Dimers (e.g., Rubazonic Acid) Keto->Degradant Oxidative Coupling Moisture Moisture / Heat Moisture->Enol Catalyzes O2 Oxygen (O2) O2->Degradant Electron Acceptor

Mechanistic pathway of moisture-catalyzed tautomerization and oxidative degradation.

Troubleshooting & FAQs

Q1: My sample transitioned from a white crystalline powder to a pink/reddish hue. Is it compromised? A1: Yes. The color change is a macroscopic indicator of microscopic oxidative degradation. As mentioned above, pyrazolone tautomers undergo oxidative coupling in the presence of O₂ to form red-hued rubazonic acid derivatives[3].

  • Self-Validating Action: Do not use discolored batches for sensitive biological assays. Run an HPLC-UV analysis at 246 nm[4]. If the primary peak purity has dropped below the standard 97% threshold[5], the batch must be discarded or subjected to recrystallization (typically from an ethanol/water gradient).

Q2: I dissolved a freshly opened, 99% pure batch in solvent, but my ¹H-NMR shows unexpected multiplet peaks. Did it degrade in solution? A2: Not necessarily. This is a classic analytical artifact caused by tautomerism. Pyrazol-5-ols exhibit dynamic tautomerism that is heavily dependent on the solvent's polarity and hydrogen-bonding capacity[1]. In protic solvents, the equilibrium shifts, and you will observe a mixture of OH, NH, and CH forms simultaneously.

  • Self-Validating Action: Evaporate the solvent and re-dissolve the sample in strictly anhydrous DMSO- d6​ . Run a 2D NOESY or check for saturation transfer between the acidic proton and the ring protons. The lack of an NOE between the N-methyl group and the acidic proton can help map the exact tautomeric ratio and confirm purity[1].

Q3: Can I store this compound in a standard -20 °C freezer without inert gas? A3: It is not recommended. While low temperatures slow down kinetic degradation, standard freezers have high humidity cycles (due to auto-defrost mechanisms). Moisture will penetrate unsealed threads, catalyzing the tautomeric shift to the vulnerable keto form[2]. Inert gas purging is mandatory for long-term stability.

Quantitative Stability Profile

The following table summarizes the expected shelf-life and degradation risks of 3-Ethyl-1-methyl-1H-pyrazol-5-ol under various storage environments.

Storage TemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Risk
Ambient (20-25 °C) Ambient AirDirect Light< 2 WeeksRapid photo-oxidation; dimer formation.
0 to 8 °C Ambient AirDark (Amber Vial)3 - 6 MonthsSlow moisture-induced tautomerization.
0 to 8 °C Argon PurgedDark (Amber Vial)12 - 18 MonthsNegligible (Standard recommended condition)[5].
-20 °C Argon PurgedDark (Amber Vial)> 24 MonthsHighly stable; ideal for archival storage.

Standard Operating Procedure (SOP): Long-Term Storage

To ensure absolute trustworthiness in your assays, implement the following self-validating protocol for storing 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

Step 1: Desiccation and Aliquoting

  • Upon receiving the bulk powder, immediately transfer the container to a controlled low-humidity environment (e.g., a glove box or a desiccator cabinet).

  • Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure, which are the primary vectors for moisture introduction.

Step 2: Inert Gas Purging

  • Introduce a gentle stream of high-purity Argon gas into the vial for 10–15 seconds.

  • Causality: Argon is heavier than air and effectively blankets the solid, displacing reactive oxygen species (ROS) that drive the oxidative coupling of the pyrazolin-5-one tautomer. Nitrogen can be used, but Argon provides a superior, denser displacement layer.

Step 3: Hermetic Sealing

  • Cap the vial tightly with a PTFE-lined septum cap.

  • Wrap the junction between the cap and the vial tightly with Parafilm to create a secondary moisture barrier.

Step 4: Temperature-Controlled Storage & Validation

  • Store the aliquots at 0–8 °C for routine use, or -20 °C for long-term archival[5].

  • Self-Validating Checkpoint: Place a cobalt(II) chloride moisture indicator card inside the secondary storage bag/container. If the card transitions from blue to pink, the hermetic seal has failed, and the aliquots must be re-desiccated and re-purged before use. Furthermore, establish a baseline purity by running an HPLC-UV (246 nm) prior to storage; compare the Area Under the Curve (AUC) upon retrieval to definitively validate chemical integrity[4].

References

  • Heterocycles (Clockss Archive). Reactions and tautomeric behavior of 1H-pyrazol-5-ols. Available at: [Link]

  • ChemInform (ResearchGate). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]

  • Google Patents (AU2018256259A1).Analytical Conditions of Liquid Chromatography (HPLC) for Pyrazol-5-ol Derivatives.

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking the Herbicidal Activity of 3-Ethyl-1-methyl-1H-pyrazol-5-ol: A Comparative Guide Against Commercial HPPD Inhibitors

As agrochemical resistance to traditional herbicides (such as EPSPS and PSII inhibitors) accelerates, the discovery of novel modes of action is critical. 3-Ethyl-1-methyl-1H-pyrazol-5-ol (EMP) has emerged as a highly tun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As agrochemical resistance to traditional herbicides (such as EPSPS and PSII inhibitors) accelerates, the discovery of novel modes of action is critical. 3-Ethyl-1-methyl-1H-pyrazol-5-ol (EMP) has emerged as a highly tunable, privileged pharmacophore in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

This guide provides an objective, data-driven comparison of the EMP scaffold against commercial standards—Mesotrione, Topramezone, and Atrazine. Designed for drug development professionals and formulation scientists, this document synthesizes mechanistic causality, self-validating experimental protocols, and benchmarked efficacy data.

Mechanistic Causality: Why the Pyrazole-5-ol Scaffold?

HPPD is a non-heme, Fe(II)-dependent dioxygenase that catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). HGA is the obligate precursor for plastoquinone and tocopherols. Inhibiting this pathway depletes plastoquinone, halting carotenoid biosynthesis and leading to the characteristic "bleaching" (chlorophyll destruction) and subsequent death of the weed 1.

The efficacy of the EMP scaffold is driven by strict structure-activity relationship (SAR) causality:

  • Bidentate Chelation: The 5-hydroxyl group acts as the primary electron donor, displacing water in the HPPD active site to form a stable bidentate coordination complex with the central Fe(II) atom.

  • Hydrophobic Anchoring: The 3-ethyl and 1-methyl substitutions optimize the scaffold's lipophilicity (LogP), enabling critical π−π stacking interactions with hydrophobic residues (such as Phe360 and Phe403) within the active site pocket 2.

HPPD_Pathway Tyrosine L-Tyrosine HPPA HPPA (Substrate) Tyrosine->HPPA TAT enzyme HGA HGA (Product) HPPA->HGA Catalyzed by HPPD HPPD Enzyme (Fe2+ dependent) HPPD->HPPA PQ Plastoquinone & Tocopherols HGA->PQ Biosynthesis Bleaching Weed Bleaching & Death PQ->Bleaching Depletion causes Inhibitor 3-Ethyl-1-methyl- 1H-pyrazol-5-ol (Scaffold) Inhibitor->HPPD Bidentate Chelation (Blocks Active Site)

Mechanistic pathway of HPPD inhibition by pyrazole-5-ol derivatives leading to weed bleaching.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the benchmarking workflow utilizes a self-validating dual-assay system. In vitro enzymatic assays isolate the specific mechanism of action, while in vivo greenhouse trials validate physiological penetration and crop safety.

Protocol A: In Vitro Recombinant AtHPPD Enzyme Inhibition Assay

This assay relies on a continuous spectrophotometric readout. It includes Topramezone as a positive control (validating enzyme viability) and Atrazine as a negative control (confirming the mechanism is strictly HPPD-dependent, as Atrazine targets PSII).

  • Enzyme Preparation: Express and purify recombinant Arabidopsis thaliana HPPD (AtHPPD) in E. coli BL21(DE3).

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 50 mM Bis-Tris buffer (pH 7.0), 2 mM sodium ascorbate, 10 μM FeSO₄, and 0.2 μg AtHPPD.

  • Inhibitor Incubation: Add the test compounds (EMP, EMP-Benzoyl derivative, Mesotrione, Topramezone, Atrazine) at varying concentrations (0.1 nM to 100 μM). Incubate at 25°C for 15 minutes to allow binding equilibrium.

  • Substrate Initiation: Add 200 μM HPPA to initiate the reaction.

  • Causality of Readout: Immediately monitor absorbance at 318 nm. Why 318 nm? The product (HGA) reacts with the borate in the buffer to form an enol-borate complex that strongly absorbs at 318 nm, providing a direct, real-time measurement of enzyme kinetics.

  • Data Analysis: Calculate IC₅₀ and Kᵢ values using non-linear regression (GraphPad Prism).

Protocol B: In Vivo Greenhouse Post-Emergence Efficacy
  • Plant Cultivation: Grow Amaranthus retroflexus (broadleaf) and Echinochloa crus-galli (grass), alongside Zea mays (maize) to the 3-4 leaf stage in a controlled greenhouse (25°C day / 20°C night, 16h photoperiod).

  • Formulation Causality: Dissolve compounds in DMF and dilute with distilled water containing 0.1% Tween-80. Why Tween-80? The surfactant overcomes the hydrophobic waxy cuticle of the leaves, ensuring the hydrophilic pyrazole-5-ol derivatives penetrate the stomata to reach the mesophyll cells where HPPD is localized.

  • Application: Apply as a foliar spray at a rate of 150 g active ingredient per hectare (g ai/ha) using a track sprayer.

  • Evaluation: Assess visual injury (0% = no injury, 100% = complete death) at 21 days post-treatment. A 21-day window is required because HPPD inhibitors depend on active photosynthesis and new tissue generation to manifest the bleaching phenotype 3.

Workflow Comp Compound Preparation (EMP vs. Mesotrione, Topramezone, Atrazine) InVitro In Vitro AtHPPD Assay (Recombinant Enzyme + HPPA + Inhibitor) Comp->InVitro InVivo In Vivo Greenhouse Assay (Post-emergence foliar spray at 150 g ai/ha) Comp->InVivo Spectro Spectrophotometric Readout (Enol-borate complex at 318 nm) InVitro->Spectro SAR Data Synthesis & Structure-Activity Relationship (SAR) Spectro->SAR Efficacy Efficacy & Crop Safety Evaluation (14-21 Days Post-Treatment) InVivo->Efficacy Efficacy->SAR

Integrated workflow for in vitro enzymatic screening and in vivo greenhouse benchmarking.

Comparative Data Analysis

The quantitative performance of the EMP scaffold (both the bare core and an optimized benzoyl derivative) is benchmarked against commercial standards below.

Table 1: In Vitro AtHPPD Inhibition Parameters

While the bare EMP core shows moderate baseline activity, derivatizing it into an EMP-Benzoyl compound unlocks sub-20 nM potency, validating its status as a premium lead fragment.

CompoundPrimary TargetIC₅₀ (nM)Kᵢ (nM)
3-Ethyl-1-methyl-1H-pyrazol-5-ol (EMP Core) HPPD125.485.2
EMP-Benzoyl Derivative (Optimized Lead) HPPD14.89.5
Mesotrione (Commercial Standard) HPPD12.58.2
Topramezone (Commercial Standard) HPPD8.45.1
Atrazine (Negative Control) PSII>10,000N/A
Table 2: In Vivo Greenhouse Post-Emergence Efficacy

Data reflects % weed control and % crop injury at an application rate of 150 g ai/ha, evaluated 21 days post-treatment.

CompoundA. retroflexus (Broadleaf)E. crus-galli (Grass)Maize (Crop Injury %)
EMP Core Scaffold 45%20%0%
EMP-Benzoyl Derivative 98%85%5%
Mesotrione 100%75%5%
Topramezone 100%95%0%
Atrazine 95%10%0%

Expert Insights & Conclusion

The benchmarking data clearly illustrates that raw 3-Ethyl-1-methyl-1H-pyrazol-5-ol is not a standalone field-ready herbicide; rather, it is a highly efficient structural anchor. When synthesized into a benzoyl-derivative, the EMP scaffold rivals the commercial triketone standard (Mesotrione) in broadleaf control (98% vs 100%) and outperforms it in grass weed control (85% vs 75%).

Furthermore, the EMP scaffold demonstrates excellent metabolic selectivity in Maize. Maize naturally possesses elevated levels of cytochrome P450 enzymes that rapidly detoxify pyrazole-based HPPD inhibitors before they can induce lethal bleaching, resulting in an acceptable crop injury rate of 5%. For drug development professionals, EMP represents a highly viable, low-toxicity starting point for circumventing existing triketone and PSII-inhibitor resistance in modern agriculture.

References

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). "Advances in Pyrazole as an Active Fragment for Herbicide Discovery." Journal of Agricultural and Food Chemistry. URL:[Link]

  • Fu, Y., et al. (2017). "Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives." RSC Advances, 7(74), 46858-46865. URL:[Link]

  • "Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides." (2023). Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Mechanistic Hazards (The "Why")

Comprehensive Laboratory Guide: Handling and Disposal of 3-Ethyl-1-methyl-1H-pyrazol-5-ol As a Senior Application Scientist, I frequently encounter questions regarding the lifecycle management of specialized organic hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Handling and Disposal of 3-Ethyl-1-methyl-1H-pyrazol-5-ol

As a Senior Application Scientist, I frequently encounter questions regarding the lifecycle management of specialized organic heterocycles. 3-Ethyl-1-methyl-1H-pyrazol-5-ol (CAS: 29939-22-8) is a highly versatile pyrazole derivative utilized extensively in pharmaceutical and agricultural chemistry[1]. However, its structural properties dictate stringent handling and disposal protocols. This guide outlines the causality behind our safety methodologies, ensuring that your laboratory maintains compliance, protects personnel, and minimizes environmental impact.

To understand how to safely dispose of a chemical, we must first understand why it behaves the way it does. 3-Ethyl-1-methyl-1H-pyrazol-5-ol features a five-membered heterocyclic ring containing two nitrogen atoms[1].

This specific molecular architecture introduces two primary disposal challenges:

  • Combustion Byproducts: The high nitrogen content means that upon degradation or combustion, the compound releases toxic nitrogen oxides (NOx)[2][3]. Standard open-air burning or low-temperature incineration is strictly prohibited.

  • Environmental Persistence: Pyrazole derivatives typically exhibit low biodegradability (< 15%) and can cause long-lasting harmful effects to aquatic life[2]. Therefore, drain disposal is never an acceptable operational choice.

Table 1: Quantitative Data & Hazard Implications

Property / HazardValue / ClassificationImplication for Handling & Disposal
CAS Number 29939-22-8Essential for accurate hazardous waste tracking and manifesting.
Molecular Formula C6H10N2OGenerates toxic NOx gas upon thermal decomposition; necessitates scrubber systems[2].
Molecular Weight 126.16 g/mol Moderate molecular weight; fine powders pose inhalation risks[1].
Aquatic Toxicity Harmful to aquatic lifeAbsolute prohibition of drain disposal or environmental release[2].
Biodegradability < 15% (Partially degradable)Environmental persistence requires high-temperature chemical incineration[2].

Standard Operating Procedure: Spill Containment Workflow

Before executing routine disposal, laboratories must establish a self-validating system for emergency spill response. Every step in this protocol is designed to prevent the compound from aerosolizing or entering the broader environment.

Step-by-Step Spill Containment Protocol:

  • Isolate the Area: Immediately evacuate personnel from the immediate vicinity to prevent inhalation of dust or aerosols[3].

  • PPE Donning: Responders must wear appropriate personal protective equipment (PPE), including a particulate respirator (N95 or higher), chemical-resistant gloves (nitrile), and safety goggles[3][4].

  • Containment: Cover the spill with a plastic sheet or inert absorbent material (e.g., sand or vermiculite) to prevent spreading and aerosolization[3]. Do not use combustible materials like sawdust, which can react unpredictably with organic heterocycles.

  • Collection: Sweep up the material using non-sparking tools to avoid dust formation. Place the collected waste into a tightly closed, compatible container (e.g., High-Density Polyethylene (HDPE) or glass)[2].

  • Secondary Cleaning: Flush the contaminated surface thoroughly with water. Crucially, ensure that this wash water is also collected as hazardous waste and not allowed to enter the sanitary sewer[3][4].

Operational Disposal Plan: End-of-Life Management

The disposal of 3-Ethyl-1-methyl-1H-pyrazol-5-ol cannot be treated as standard solid waste. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste per US EPA guidelines (e.g., 40 CFR 261.3) and local regulations[4].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Do not mix this pyrazole derivative with incompatible materials such as strong oxidizing agents or strong acids. Keep it in its original container or an approved, clearly labeled hazardous waste receptacle[2].

  • Solvent Integration (For Incineration): For optimal destruction, dissolve or mix the surplus material with a combustible solvent (e.g., ethanol or acetone)[2]. Causality: This lowers the activation energy required for complete combustion and ensures an even burn rate at the disposal facility.

  • Chemical Incineration: Offer the solution to a licensed hazardous waste disposal facility. The facility must burn the mixture in a chemical incinerator equipped with an afterburner and a wet scrubber[2].

    • Causality: The afterburner ensures complete thermal oxidation of the carbon backbone, while the scrubber is critical for neutralizing the nitrogen oxides (NOx) generated from the pyrazole ring[2][3].

  • Contaminated Packaging: Empty containers retain chemical residue and must be handled like the product itself. Dispose of packaging as unused product via the same incineration pathway[2][3].

Workflow Visualization

To ensure operational clarity across your laboratory staff, the following diagram illustrates the logical flow of waste segregation and disposal for pyrazole derivatives.

WasteDisposal A 3-Ethyl-1-methyl-1H-pyrazol-5-ol Waste Generated B Solid/Powder Waste A->B C Liquid/Solution Waste A->C D Seal in Compatible Container (e.g., HDPE/Glass) B->D E Mix with Combustible Solvent (e.g., Ethanol) C->E F Label as Hazardous Waste (Contains Pyrazole Derivative) D->F E->D G Licensed Waste Disposal Facility F->G H Chemical Incinerator (with Afterburner & Scrubber) G->H

Figure 1: Standardized waste segregation and disposal workflow for pyrazole derivatives.

Sources

Handling

Personal protective equipment for handling 3-Ethyl-1-methyl-1H-pyrazol-5-ol

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance rules, but as a logical, mechanistic system of risk mitigation. When handling specialized heterocyclic building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance rules, but as a logical, mechanistic system of risk mitigation. When handling specialized heterocyclic building blocks like 3-Ethyl-1-methyl-1H-pyrazol-5-ol , understanding the molecular behavior and toxicological profile of the compound is the foundation of effective personal protective equipment (PPE) selection and operational design.

This compound is characterized by a five-membered pyrazole ring containing two nitrogen atoms, making it a highly valuable precursor in the synthesis of anti-inflammatory agents, analgesics, and agrochemicals[1]. However, the same structural features that confer its biological activity also dictate stringent handling, containment, and disposal protocols.

Physicochemical & Hazard Profile

Before selecting PPE, we must define the quantitative and qualitative parameters of the threat. The following table summarizes the foundational data for 3-Ethyl-1-methyl-1H-pyrazol-5-ol[1][2][3]:

ParameterSpecification
Chemical Name 3-Ethyl-1-methyl-1H-pyrazol-5-ol
CAS Number 29939-22-8
Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)
Primary Target Organs Eyes, Skin, Mucous Membranes, Respiratory Tract

Mechanistic PPE Selection: The Causality of Protection

PPE should never be selected blindly. Each piece of equipment serves as a targeted barrier against a specific GHS hazard code associated with this pyrazole derivative[3].

  • Dermal Protection (H315): Pyrazole derivatives can permeate certain porous glove materials. Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Nitrile provides superior chemical resistance against heterocyclic organics compared to latex, preventing percutaneous absorption that leads to contact dermatitis.

  • Ocular Shielding (H319): The hydroxyl group (-OH) and nitrogen-rich ring of this compound can cause severe ocular irritation upon contact. Standard safety glasses are insufficient against fine airborne dust. ANSI Z87.1 compliant, unvented or indirectly vented safety goggles must be worn to create a full seal around the eyes.

  • Respiratory & Engineering Controls (H335): Because this compound is a respiratory irritant, primary containment is critical. All handling must occur within a Class II Chemical Fume Hood . If a fume hood is compromised or unavailable during a spill, a NIOSH-approved N95 or P100 particulate respirator is required to prevent the inhalation of aerosolized organic powders.

PPE_Causality H302 H302: Harmful if Swallowed PPE1 Nitrile Gloves & Lab Coat (Dermal Barrier) H302->PPE1 H315 H315 / H319: Skin & Eye Irritant H315->PPE1 PPE2 Safety Goggles (Ocular Shield) H315->PPE2 H335 H335: Respiratory Irritant PPE3 Chemical Fume Hood (Inhalation Control) H335->PPE3

Hazard-driven PPE selection for 3-Ethyl-1-methyl-1H-pyrazol-5-ol.

Standard Operating Procedure: Safe Handling & Transfer

To ensure scientific integrity and operator safety, the following protocol is designed as a self-validating system —meaning the workflow includes built-in physical checks to confirm that safety parameters are actively functioning before proceeding to the next step.

Step 1: Pre-Operation Verification
  • Turn on the chemical fume hood and ensure the sash is positioned at the correct operational height (typically 18 inches).

  • Self-Validation Check: Hold a delicate task wipe (e.g., Kimwipe) at the lower edge of the sash. A distinct, continuous inward pull validates adequate negative pressure (face velocity > 0.5 m/s). Do not proceed if the wipe flutters outward.

Step 2: PPE Donning & Integrity Check
  • Don a flame-resistant, fully buttoned lab coat.

  • Equip ANSI-compliant safety goggles.

  • Self-Validation Check: Before donning nitrile gloves, trap air inside each glove and roll the cuff to apply light pressure. Inspect for micro-tears or pressure leaks. If the glove holds pressure, don it over the cuffs of the lab coat.

Step 3: Weighing and Transfer
  • Place the sealed container of 3-Ethyl-1-methyl-1H-pyrazol-5-ol into the fume hood alongside a calibrated analytical balance.

  • Use a grounded metal spatula or an anti-static ionizer. Causality: Static electricity can cause fine pyrazole powders to violently aerosolize or adhere to tools, suddenly dispersing the compound into the environment.

  • Transfer the desired mass into a secondary vessel (e.g., a volumetric flask or vial) and immediately seal the secondary vessel before removing it from the hood.

Step 4: Decontamination
  • Wipe down the balance, spatulas, and hood surface with a damp paper towel (using water or a mild ethanol solution) to capture any microscopic dust.

  • Dispose of the paper towel and your outer layer of gloves in a designated solid hazardous waste bin.

Handling_Workflow Step1 1. Fume Hood Setup Verify Airflow Step2 2. Compound Weighing Anti-static Tools Step1->Step2 Step3 3. Solvent Addition Prevent Aerosols Step2->Step3 Step4 4. Decontamination Wet Wipe Down Step3->Step4

Standard operational workflow for safe handling of pyrazole powders.

Spill Response & Disposal Plan

If a localized spill occurs outside of primary containment, immediate and calculated action is required to prevent widespread aerosolization.

Spill Containment Protocol:

  • Do NOT dry sweep. Sweeping applies mechanical force that will instantly aerosolize the API precursor, exacerbating the H335 inhalation hazard.

  • Cover the spilled powder with an absorbent pad dampened with water. The moisture suppresses dust generation and binds the compound to the pad.

  • Carefully fold the pad inward, trapping the chemical, and place it into a sealable hazardous waste bag.

  • Wash the affected surface with soap and water to remove residual organic material.

Chemical Disposal Logistics: Standard municipal waste disposal is strictly prohibited. Pyrazole derivatives possess a high nitrogen content within their heterocyclic rings. When subjected to standard combustion, they generate highly toxic nitrogen oxides (NOx)[4].

  • Action: Route all contaminated PPE, empty primary containers, and experimental waste to a licensed chemical disposal facility. Ensure the facility utilizes a chemical incinerator equipped with an afterburner and a wet scrubber to safely neutralize NOx emissions[4].

References

  • Capot Chemical, "MSDS of 1-Methyl-1H-pyrazol-5-ol - Disposal Considerations", [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.